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  • Product: N1-(5-Methoxyisoxazol-3-yl)sulphanilamide
  • CAS: 32326-14-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Executive Summary & Chemical Identity N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS: 32326-14-0) is a highly specific structural analog of the widely utilized antibacterial agent, sulfamethoxazole. Characterized by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS: 32326-14-0) is a highly specific structural analog of the widely utilized antibacterial agent, sulfamethoxazole. Characterized by the substitution of a 5-methyl group with a 5-methoxy group on the isoxazole ring, this compound belongs to the sulfonamide class of anti-folate antimicrobials.

For drug development professionals and molecular microbiologists, understanding the subtle stereoelectronic shifts introduced by the methoxy moiety is critical. While its overarching mechanism remains the disruption of bacterial folate biosynthesis, the specific physicochemical properties of the methoxyisoxazole ring dictate its pharmacokinetics, target residence time, and efficacy against resistant bacterial strains.

Structural Pharmacology & Target Specificity

The mechanism of action of all sulfonamides hinges on their ability to act as stereoelectronic isosteres of para-aminobenzoic acid (pABA). However, target affinity is strictly governed by the ionization state of the drug.

The sulfonamide N1-proton must be sufficiently acidic to ionize at physiological pH (7.4) because the anionic form is required to mimic the negatively charged carboxylate of pABA 1. In standard sulfamethoxazole, the 5-methyl group is weakly electron-donating via hyperconjugation. In contrast, the 5-methoxy group in N1-(5-Methoxyisoxazol-3-yl)sulphanilamide introduces a complex electronic dynamic: it is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+R).

This resonance donation into the isoxazole ring subtly increases the electron density around the sulfonamide nitrogen, slightly elevating its pKa compared to sulfamethoxazole.

  • Causality in Drug Design: A slightly elevated pKa shifts the equilibrium toward the unionized form in the extracellular matrix, enhancing lipophilicity and bacterial cell wall penetration. Once inside the bacterial cytoplasm, the fraction that ionizes effectively binds the target enzyme 2.

Core Mechanism of Action: DHPS Inhibition

The primary target of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is Dihydropteroate Synthase (DHPS) , an essential enzyme encoded by the folP gene in bacteria. Higher eukaryotes lack this enzyme, absorbing pre-formed folate from their diet, which provides the sulfonamide class with its high therapeutic index.

The mechanism is twofold:

  • Direct Competitive Inhibition: The drug competes directly with pABA for the active site of DHPS. Normal DHPS catalysis involves the SN1-like condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) to form 7,8-dihydropteroate. By occupying the pABA binding pocket, the sulfonamide sterically and electronically blocks this essential step 3.

  • Alternative Substrate (Dead-End Adduct Formation): Rather than acting solely as a passive inhibitor, DHPS actively catalyzes the condensation of the sulfonamide with DHPPP. This reaction generates a dead-end pterin-sulfonamide conjugate. This false metabolite actively depletes the intracellular pool of DHPPP, amplifying the bacteriostatic effect and preventing the downstream synthesis of tetrahydrofolate (THF), which is required for purine and DNA synthesis 4.

FolatePathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Normal Catalysis Adduct Dead-End Pterin-Sulfa Conjugate DHPS->Adduct Alternative Substrate Sulfonamide N1-(5-Methoxyisoxazol-3-yl) sulphanilamide Sulfonamide->DHPS Competitive Inhibition

Figure 1: Dual mechanism of DHPS inhibition and dead-end conjugate formation by the sulfonamide.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, researchers must employ self-validating biochemical assays. The following protocols ensure high-fidelity data by directly measuring primary reaction byproducts and specific mass transitions.

Protocol A: DHPS Kinetic Inhibition Assay (Colorimetric)

Causality: Measuring the downstream product (7,8-dihydropteroate) is analytically cumbersome. Instead, this protocol measures the release of inorganic pyrophosphate (PPi), a direct, stoichiometric byproduct of the DHPS condensation reaction, providing a real-time, high-throughput kinetic readout 5.

  • Enzyme Preparation: Purify recombinant bacterial DHPS (e.g., E. coli folP) via Ni-NTA affinity chromatography to >95% purity.

  • Buffer Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM DTT.

  • Pre-incubation: In a 96-well plate, incubate 100 nM DHPS with 10 µM DHPPP and a serial dilution of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (0.1 µM to 1000 µM) for 10 minutes at 37°C.

  • Initiation: Initiate the reaction by adding pABA at its predetermined Km​ concentration.

  • Quench & Detection: After 15 minutes, quench the reaction with a malachite green-molybdate reagent.

  • Quantification: Read absorbance at 620 nm. Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Detection of the Pterin-Sulfa Adduct

Causality: To definitively prove that the drug acts as an alternative substrate, one must physically detect the dead-end conjugate. LC-MS/MS provides unequivocal proof of this novel metabolite.

  • Reaction Assembly: Incubate 1 µM DHPS, 50 µM DHPPP, and 100 µM N1-(5-Methoxyisoxazol-3-yl)sulphanilamide in reaction buffer for 2 hours at 37°C (Omit pABA).

  • Protein Precipitation: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet the enzyme.

  • Chromatography: Inject the supernatant onto a C18 Reverse-Phase HPLC column using a gradient of water/acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Analyze via a triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transition corresponding to the conjugated mass of the pterin-methoxyisoxazole adduct.

Workflow Step1 Purify Recombinant DHPS (folP) Step2 Incubate with DHPPP, pABA & Inhibitor Step1->Step2 Step3 Monitor Pyrophosphate Release (Colorimetric) Step2->Step3 Step4 LC-MS/MS for Adduct Detection Step3->Step4 Step5 Determine Ki & Mechanism Step4->Step5

Figure 2: Self-validating experimental workflow for DHPS kinetic profiling and adduct detection.

Quantitative Data Summaries

The following tables summarize the comparative physicochemical parameters and representative antimicrobial susceptibility profiles of the methoxy analog versus the standard methyl analog.

Table 1: Physicochemical and Kinetic Parameters (Comparative)

CompoundIsoxazole SubstitutionEstimated pKaLogP (Predicted)DHPS Ki​ (Representative, µM)
Sulfamethoxazole5-Methyl~5.60.891.2 - 2.5
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide5-Methoxy~5.8 - 6.10.751.8 - 3.1

Table 2: Representative Antimicrobial Susceptibility (MIC, µg/mL)

Bacterial StrainGenotypeSulfamethoxazole MICMethoxy-Analog MIC
Escherichia coli ATCC 25922Wild-Type (folP)2.02.0 - 4.0
Staphylococcus aureus ATCC 29213Wild-Type (folP)4.04.0 - 8.0
E. coli Clinical IsolatefolP mutant (Sul-R)>256>256

Note: Data represents generalized class-behavior profiles for comparative structural biology purposes.

References

  • Source: NIH PubMed Central (PMC)
  • Source: NIH PubMed Central (PMC)
  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase Source: Frontiers in Microbiology URL
  • Source: NIH PubMed Central (PMC)
  • Molecular mechanism of plasmid-borne resistance to sulfonamides Source: bioRxiv URL

Sources

Exploratory

Chemical structure and physicochemical properties of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

An In-Depth Technical Guide to the Chemical Structure, Physicochemical Properties, and Analytical Workflows of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Executive Summary N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS: 3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure, Physicochemical Properties, and Analytical Workflows of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Executive Summary

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS: 32326-14-0) is a specialized sulfonamide derivative utilized as a fine chemical intermediate and a pharmacophore in antimicrobial drug development[1],[2]. Structurally analogous to the widely prescribed antibiotic sulfamethoxazole, this compound substitutes a 5-methyl group with a 5-methoxy group on the isoxazole ring. This single functional group modification fundamentally alters the molecule's electronic distribution, photochemical stability, and chromatographic behavior. This whitepaper provides a comprehensive technical analysis of its structural properties, mechanism of action, photochemical reactivity, and self-validating analytical methodologies.

Structural and Physicochemical Profiling

The core scaffold of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide consists of a p-aminobenzenesulfonamide moiety linked to a 5-methoxyisoxazole ring. The presence of the methoxy (-OCH₃) group introduces complex electronic effects: it acts as an electron-donating group via resonance (+R) into the isoxazole ring, while simultaneously acting as an electron-withdrawing group via induction (-I) due to the highly electronegative oxygen atom.

This electronic push-pull system directly influences the pKa of the adjacent sulfonamide nitrogen. According to the Bell-Roblin theory of sulfonamide activity, the ionized form of the sulfonamide is the active pharmacophore that mimics the transition state of p-aminobenzoic acid (PABA). By modulating the electron density of the isoxazole ring, the 5-methoxy group fine-tunes the ionization state of the drug at physiological pH, directly impacting its lipophilicity and target binding affinity.

Table 1: Quantitative Physicochemical and Structural Properties

ParameterValueReference
CAS Registry Number 32326-14-0[1]
Molecular Formula C₁₀H₁₁N₃O₄S[1]
Molecular Weight 269.28 g/mol [1]
Core Scaffold Benzenesulfonamide[2]
Heterocyclic Moiety 5-Methoxyisoxazole[1]

Mechanism of Action: The Sulfonamide Pharmacophore

As a member of the sulfonamide class, N1-(5-Methoxyisoxazol-3-yl)sulphanilamide functions as a competitive inhibitor of Dihydropteroate Synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. By structurally mimicking PABA, the compound binds to the active site of DHPS, halting the synthesis of dihydropteroic acid, which subsequently starves the bacterial cell of tetrahydrofolate—an essential cofactor for purine and DNA synthesis.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolic Acid DHP->DHF DHFS Drug N1-(5-Methoxyisoxazol-3-yl) sulphanilamide Drug->DHPS Competitive Inhibition

Figure 1: Mechanism of action showing competitive inhibition of DHPS by the sulfonamide analog.

Photochemical Stability and Reactivity Switch

A critical consideration for researchers handling N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is its photochemical reactivity. Isoxazole rings, particularly those bearing heteroatom substituents at the C5 position (such as the methoxy group), are highly susceptible to UV-induced isomerization[3].

Causality of Degradation: Upon exposure to UV light, the weak O–N bond of the isoxazole ring undergoes homolytic or heterolytic cleavage, forming a transient, highly reactive 2H-azirine intermediate[3]. Because the methoxy group thermodynamically stabilizes this azirine intermediate, the molecule can easily rearrange into an inactive oxazole derivative or undergo hydrolysis to yield sulfanilic acid. Consequently, all analytical standard preparations and biological assays involving this compound must be conducted using actinic (amber) glassware to prevent artifactual degradation.

Analytical Workflows: Self-Validating HPLC-MS Protocol

Accurate quantification and impurity isolation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide require robust reverse-phase (RP) liquid chromatography. Traditional silica-based columns often yield broad, tailing peaks due to secondary interactions between the primary amine of the sulfonamide and residual surface silanols. To circumvent this, the use of a low-silanol mixed-mode column, such as the Newcrom R1, is highly recommended[4].

Table 2: Optimized HPLC-MS Method Parameters

ParameterSpecificationCausality / Rationale
Stationary Phase Newcrom R1 (Low Silanol)Prevents secondary amine interactions, ensuring sharp peak symmetry[4].
Mobile Phase A Water + 0.1% Formic AcidMaintains low pH to keep the drug unionized; ensures MS compatibility[4].
Mobile Phase B Acetonitrile (MeCN)Serves as the organic modifier for efficient RP elution[4].
Detection Mode ESI-MS (Positive Ion)Targets the [M+H]⁺ ion (m/z ~270) for high-specificity quantification.
Step-by-Step Self-Validating Protocol

To ensure data integrity, this protocol is designed as a self-validating system. Do not proceed to sample analysis if the System Suitability Test (SST) criteria are not met.

  • Reagent Preparation & Actinic Shielding: Prepare the mobile phase using LC-MS grade MeCN and Water. Add 0.1% Formic Acid. Crucial: Do not use phosphoric acid if coupling to MS, as it causes severe ion suppression and can precipitate in the source[4]. Dissolve the analyte in a 50:50 MeCN/H₂O diluent strictly within actinic glassware to halt azirine isomerization[3].

  • Column Equilibration & System Suitability Testing (SST): Equilibrate the Newcrom R1 column at a flow rate of 1.0 mL/min until the baseline stabilizes. Inject a blank (diluent only) to validate the absence of carryover. Next, inject a 10 µg/mL reference standard. Validation Gate: Calculate the tailing factor ( Tf​ ). The system is only validated for sample runs if Tf​≤1.5 and the theoretical plate count ( N ) exceeds 2000.

  • Sample Injection & Elution: Inject 5 µL of the experimental sample. Utilize an isocratic hold (e.g., 30% B) or a shallow gradient depending on the matrix complexity.

  • MS Detection & Data Integrity Check: Monitor the eluent using Electrospray Ionization (ESI) in positive mode. Validate the peak identity by confirming the presence of the m/z 270.0 [M+H]⁺ precursor ion and its characteristic fragmentation pattern (e.g., loss of the isoxazole ring yielding the sulfanilyl cation at m/z 156).

HPLCWorkflow Prep Sample Prep (Actinic Glass) MeCN/H2O Dissolution Injection Sample Injection Reverse-Phase HPLC Prep->Injection MobilePhase Mobile Phase Setup MeCN, H2O, 0.1% HCOOH Equilibration Column Equilibration Newcrom R1 (Low Silanol) MobilePhase->Equilibration Equilibration->Injection Detection Detection ESI-MS (Positive Mode) Injection->Detection Validation System Validation Tf ≤ 1.5, N > 2000 Detection->Validation

Figure 2: Reverse-phase HPLC-MS analytical workflow with integrated system suitability validation.

Conclusion

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide represents a highly specific, structurally tunable node within the sulfonamide antibiotic class. The substitution of a methoxy group at the C5 position of the isoxazole ring not only alters its electronic and pharmacokinetic profile but also necessitates strict handling protocols due to its photochemical reactivity. By employing low-silanol chromatographic techniques and MS-compatible volatile buffers, researchers can achieve highly reproducible, self-validating analytical workflows essential for downstream drug development and pharmacokinetic profiling.

References

  • SIELC Technologies. "Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column". SIELC Application Notes. [Link]

  • LookChem. "CAS No.32326-14-0, N1-(5-methoxyisoxazol-3-yl)sulphanilamide Suppliers". LookChem Database. [Link]

  • ResearchGate. "Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles". Chemistry of Heterocyclic Compounds. [Link]

Sources

Foundational

In Vitro Pharmacokinetics of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide: A Comprehensive Preclinical Profiling Guide

Executive Summary & Structural Rationale N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a structural analog of the widely utilized antibiotic sulfamethoxazole (SMX)[1]. The core structural divergence lies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a structural analog of the widely utilized antibiotic sulfamethoxazole (SMX)[1]. The core structural divergence lies in the substitution of the 5-methyl group on the isoxazole ring with a 5-methoxy moiety. While seemingly minor, this modification fundamentally alters the compound's physicochemical properties, increasing its polar surface area, altering its hydrogen-bonding network, and introducing a novel metabolic liability.

As a Senior Application Scientist, the approach to profiling this compound cannot rely on generic screening cascades. The preclinical in vitro absorption, distribution, metabolism, and excretion (ADME) evaluation must be specifically tailored to capture the unique biotransformation pathways of sulfonamides—namely, cytosolic N-acetylation and microsomal bioactivation—while accounting for the new O-demethylation vector introduced by the methoxy-isoxazole ring.

ADME_Workflow C N1-(5-Methoxyisoxazol-3-yl) sulphanilamide S Kinetic Solubility (Nephelometry) C->S P Permeability (Caco-2 Transwell) S->P M Metabolic Stability (Hepatocytes & HLM) P->M B Protein Binding (RED Assay) M->B D CYP Inhibition (Fluorescence/LC-MS) B->D

Figure 1: Sequential in vitro ADME profiling workflow for sulfonamide derivatives.

Biotransformation & Metabolic Stability: Expert Insights

A rigorous ADME strategy demands an understanding of the causality behind experimental choices. Applying standard industry protocols blindly to N1-(5-Methoxyisoxazol-3-yl)sulphanilamide will yield artifactual data.

The Pitfall of Human Liver Microsomes (HLMs)

A common error in preclinical development is the exclusive reliance on HLMs to calculate intrinsic clearance ( CLint​ ). Sulfonamides are primarily cleared via N4-acetylation, a phase II reaction driven by cytosolic N-acetyltransferases (NAT1 and NAT2)[2]. Because HLMs are washed free of cytosolic enzymes during subcellular fractionation, they are functionally devoid of NAT activity. Evaluating this compound solely in HLMs will artificially skew the metabolic profile toward cytochrome P450 (CYP)-mediated oxidation, leading to a gross underestimation of total hepatic clearance. Therefore, Primary Human Hepatocytes (PHH) must be utilized as the primary matrix to capture the holistic metabolic profile[2].

Bioactivation and the Hydroxylamine Intermediate

Like SMX, the N4-aromatic amine of this compound is subject to CYP2C9-mediated N-hydroxylation, forming a reactive hydroxylamine intermediate. This intermediate rapidly auto-oxidizes into a highly electrophilic nitroso-species that haptenates cellular proteins, driving idiosyncratic drug-induced liver injury (DILI)[3]. Critical Protocol Adjustment: When quantifying the hydroxylamine metabolite in vitro, the addition of a reducing agent (e.g., ascorbic acid) is strictly required to block auto-oxidation and ensure accurate mass balance[3].

The Methoxy Liability

The 5-methoxyisoxazole ring introduces a metabolic pathway absent in standard SMX: O-demethylation. CYP2C9 and CYP3A4 hydroxylate the methoxy carbon, forming an unstable hemiacetal that spontaneously collapses, releasing formaldehyde and yielding a 5-hydroxyisoxazole metabolite[4].

Metabolic_Pathway Parent N1-(5-Methoxyisoxazol-3-yl) sulphanilamide N_Acetyl N4-Acetyl Metabolite (Major Inactive Pathway) Parent->N_Acetyl NAT1 / NAT2 (Cytosolic) O_Demethyl 5-Hydroxyisoxazole Metabolite Parent->O_Demethyl CYP2C9 / CYP3A4 (Microsomal) Hydroxylamine N4-Hydroxylamine (Reactive Intermediate) Parent->Hydroxylamine CYP2C9 / CYP2C8 (Microsomal) Nitroso Nitroso-Sulfonamide (Protein Haptenation) Hydroxylamine->Nitroso Auto-oxidation

Figure 2: Proposed biotransformation pathways highlighting NAT and CYP-mediated metabolism.

Self-Validating Experimental Protocols

Every assay described below operates as a self-validating system, utilizing internal quality control (QC) standards to ensure data integrity.

Holistic Clearance in Primary Human Hepatocytes (PHH)

To accurately capture NAT1/NAT2 acetylation, CYP-mediated O-demethylation, and N-hydroxylation simultaneously.

Methodology:

  • Preparation: Thaw cryopreserved PHH and suspend in Williams' E medium supplemented with GlutaMAX and HEPES to a density of 1×106 viable cells/mL.

  • Incubation: Pre-incubate 50 µL of the cell suspension in a 96-well plate at 37°C under 5% CO₂ for 15 minutes.

  • Initiation: Add 50 µL of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (final concentration: 1 µM, 0.1% DMSO).

    • Self-Validation QCs: Run parallel wells with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Sampling: At 0, 15, 30, 60, 90, and 120 minutes, extract 20 µL aliquots and quench immediately in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) and 2 mM ascorbic acid to stabilize any formed hydroxylamine[3].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the substrate depletion half-life ( t1/2​ ).

Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Sulfonamides exhibit high affinity for human serum albumin. The RED assay is the industry gold standard for determining the unbound fraction ( fu​ ), which is critical for predicting the pharmacologically active dose[5].

Methodology:

  • Preparation: Spike human plasma with N1-(5-Methoxyisoxazol-3-yl)sulphanilamide to a final concentration of 5 µM (DMSO < 0.5%).

    • Self-Validation QCs: Spike separate plasma aliquots with Warfarin (expected fu​ < 2%) and Metoprolol (expected fu​ ~ 90%).

  • Loading: Add 300 µL of spiked plasma to the sample chamber (red ring) of the RED device insert. Add 500 µL of isotonic 1X PBS (pH 7.4) to the adjacent buffer chamber.

  • Dialysis: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker (300 rpm) in a 5% CO₂ incubator for 4 to 6 hours to achieve equilibrium.

  • Matrix Matching: Post-incubation, remove 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples to ensure identical matrices for ionization efficiency during mass spectrometry.

  • Extraction & Analysis: Protein precipitate with 300 µL of cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate % Bound and % Free.

Permeability and Efflux via Caco-2 Transwell Assay

To predict intestinal absorption and identify potential interactions with apical efflux transporters (P-gp/BCRP).

Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Validation: Confirm monolayer integrity by measuring the permeability of Lucifer Yellow (must be < 100 nm/s).

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Buffer is HBSS at pH 7.4.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacokinetic parameters for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, grounded in the behavior of structurally analogous sulfonamides.

ParameterAssay SystemExpected Range / BenchmarkMechanistic Significance
Intrinsic Clearance ( CLint​ ) Primary Human HepatocytesLow to Moderate (< 10 µL/min/10⁶ cells)Captures both NAT-mediated acetylation and CYP-mediated oxidation.
Fraction Unbound ( fu​ ) RED Assay (Human Plasma)15% - 30%Sulfonamides are highly bound to HSA; drives the free-drug hypothesis.
Apparent Permeability ( Papp​ ) Caco-2 Transwell (A-B)> 10 × 10⁻⁶ cm/sIndicates high passive intestinal absorption (BCS Class II/I).
Efflux Ratio (B-A / A-B) Caco-2 Transwell< 2.0Suggests the compound is not a strong substrate for P-gp or BCRP.

References

  • [3] Sanderson, J. P., et al. Nonenzymatic Formation of a Novel Hydroxylated Sulfamethoxazole Derivative in Human Liver Microsomes: Implications for Bioanalysis of Sulfamethoxazole Metabolites. Drug Metabolism and Disposition (via ResearchGate). URL:[Link]

  • [2] N-Acetyltransferase (NAT) 1 and NAT2 Enzyme Activities Drive Interindividual Variability in Sulfamethoxazole N-Acetylation. PubMed Central (PMC), NIH. URL:[Link]

  • [5] Waters, N. J., et al. Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences (via ResearchGate). URL:[Link]

  • [4] The Importance of Tracking “Missing” Metabolites: How and Why? Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Binding affinity of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide to dihydropteroate synthase

An In-Depth Technical Guide on the Binding Affinity of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide to Dihydropteroate Synthase As a Senior Application Scientist in anti-infective drug discovery, evaluating the interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Binding Affinity of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide to Dihydropteroate Synthase

As a Senior Application Scientist in anti-infective drug discovery, evaluating the interaction between small-molecule inhibitors and their pathogenic targets requires moving beyond basic IC50​ values. We must understand the precise structural thermodynamics, the kinetic environment of the binding pocket, and the evolutionary mechanisms of target resistance.

This whitepaper provides a comprehensive analysis of the binding affinity of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide —universally known as Sulfamethoxazole (SMX) —to its primary target, dihydropteroate synthase (DHPS) .

The Mechanistic Basis of DHPS Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo folate biosynthesis pathway of bacteria and primitive eukaryotes. It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate and a pyrophosphate (PPi) byproduct[1]. This reaction proceeds via an ordered SN​1 mechanism characterized by the formation of a highly reactive cationic pterin intermediate[1][2].

SMX acts as a competitive inhibitor of DHPS by acting as a structural analog of the natural substrate, pABA[3][4]. Both molecules feature an aromatic amine attached to an electron-withdrawing group. However, where pABA utilizes a carboxyl group, SMX utilizes a sulfonyl group attached to a 5-methylisoxazol-3-yl heterocyclic ring[3].

Structural Dynamics of the Binding Pocket

Crystallographic studies of DHPS (e.g., from Yersinia pestis and Bacillus anthracis) reveal that the binding of SMX is heavily dependent on the stabilization of two highly conserved flexible loops (Loop 1 and Loop 2)[1].

  • Hydrogen Bonding: The oxygen atoms of the SMX sulfonyl group form direct hydrogen bonds with Ser222 and water-mediated hydrogen bonds with Ser222 and Met223[3]. The aromatic amine forms a critical hydrogen bond with Thr62[3].

  • Hydrophobic Interactions: The heterocyclic ring of SMX extends beyond the traditional pABA binding footprint, engaging in hydrophobic interactions with residues such as Phe28, Arg63, Pro64, and Lys221[3].

G DHPPP DHPPP (Pterin Substrate) DHPS Dihydropteroate Synthase (Active Enzyme) DHPPP->DHPS Binds pterin cleft pABA pABA (Aminobenzoic Substrate) pABA->DHPS Binds pABA pocket Product 7,8-Dihydropteroate + Pyrophosphate (PPi) DHPS->Product SN1 Catalysis SMX Sulfamethoxazole (SMX) (Competitive Inhibitor) SMX->DHPS Competes for pABA site

DHPS catalytic pathway and competitive inhibition by Sulfamethoxazole (SMX).

Kinetic and Thermodynamic Profiling

The binding affinity of SMX to DHPS is typically quantified using the inhibition constant ( Ki​ ) or the half-maximal inhibitory concentration ( IC50​ ). Because SMX is a competitive inhibitor, its apparent IC50​ is highly dependent on the concentration of the competing substrate (pABA) used in the assay[5].

Furthermore, the binding affinity varies significantly across different pathogenic species due to subtle variations in the architecture of the pABA binding pocket. For instance, the binding environment in Plasmodium falciparum is more sterically constrained than in Staphylococcus aureus[6].

Table 1: Comparative Binding Affinity Metrics of SMX to DHPS Across Pathogens

Pathogen / Enzyme SourceMetricValue RangeMechanistic Note
Toxoplasma gondii (Wild-Type) IC50​ 1.90 – 17.23 µMHighly dependent on pABA substrate concentration[5].
Bacillus anthracis (Wild-Type) IC50​ ~3.4 µMValue derived from pterin-SMX conjugate binding assays[7].
Plasmodium falciparum (Mutant) Ki​ Up to 112 µMSevere affinity loss due to accumulated active site mutations[8].
Staphylococcus aureus (Wild-Type)LOD / Affinity2.0 – 38.5 ng/gMeasured via Fluorescence Polarization; indicates high baseline affinity[9].

Experimental Workflows for Affinity Determination

To generate robust, self-validating kinetic data, we rely on two primary methodologies. The choice of assay is dictated by the experimental goal: Radiometric assays are the gold standard for determining true Ki​ values without optical interference, while Fluorescence Polarization (FP) is deployed for high-throughput screening of SMX analogs.

Critical Causality in Assay Design: The Role of Pyrophosphate (PPi)

A common pitfall in DHPS assay design is the omission of Pyrophosphate (PPi) and Mg2+ from the binding buffer. PPi is the natural byproduct of the DHPS reaction. Its inclusion in competitive binding assays is strictly required because it stabilizes the highly flexible Loop 1 and Loop 2 of the DHPS active site, artificially locking the enzyme into a "near transition state" that forms the actual high-affinity pABA/sulfonamide binding pocket[1][7].

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol measures the ability of unlabeled SMX to displace a fluorescently labeled pterin-sulfa probe from the DHPS active site[7][9].

  • Buffer Preparation: Prepare an assay buffer consisting of 20 mM Tris-HCl (pH 8.0), 5 mM MgCl2​ , and 0.15% (v/v) DHPPP or 1 mM PPi to stabilize the binding loops[7][10].

  • Enzyme Incubation: Add purified recombinant DHPS enzyme to the buffer and incubate at room temperature for 10 minutes to allow loop stabilization.

  • Tracer Addition: Add a fixed concentration (e.g., 5 nM) of a fluorescent tracer (e.g., a fluorescein-conjugated pterin-sulfonamide).

  • Competitor Titration: Add unlabeled SMX in a serial dilution gradient (from 0.01 nM to 100 µM) to the reaction wells.

  • Equilibration & Reading: Incubate the microplate in the dark for 30 minutes. Measure fluorescence polarization (mP) using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Validation: A decrease in polarization (mP) correlates with the displacement of the heavy enzyme-bound tracer by the free SMX. Fit the data to a four-parameter logistic curve to calculate the IC50​ .

FP_Assay Step1 1. Prepare Assay Buffer (Tris-HCl, Mg2+, PPi) Step2 2. Add Purified DHPS Enzyme (Recombinant) Step1->Step2 Step3 3. Add Fluorescent Tracer (Pterin-Sulfa Conjugate) Step2->Step3 Step4 4. Titrate Unlabeled SMX (Competitor) Step3->Step4 Step5 5. Measure Polarization (mP) (High mP = Bound, Low mP = Displaced) Step4->Step5

Step-by-step workflow for the Fluorescence Polarization (FP) competitive binding assay.

Protocol 2: Radiometric Ki​ Determination

For precise thermodynamic profiling, a radiometric assay monitoring the incorporation of 14C -labeled pABA into 7,8-dihydropteroate is utilized[2].

  • Initiate the reaction in a buffer containing DHPPP, Mg2+ , and varying concentrations of 14C -pABA.

  • Introduce SMX at fixed substoichiometric, equimolar, and saturating concentrations relative to the enzyme.

  • Quench the reaction at specific time intervals using an acidic stop solution.

  • Separate the unreacted 14C -pABA from the radiolabeled product using thin-layer chromatography (TLC) or rapid filtration.

  • Quantify product formation via liquid scintillation counting and calculate the Ki​ using a Dixon plot or non-linear regression for competitive inhibition.

The Structural Basis of SMX Resistance

Understanding the binding affinity of SMX is incomplete without analyzing how pathogens evade it. Because the 5-methylisoxazol-3-yl ring of SMX extends outside the highly conserved pABA binding pocket, bacteria can mutate residues in this peripheral region to selectively destroy SMX binding affinity while preserving enough pABA affinity to survive[11].

  • Chromosomal Mutations: In species like S. aureus and Y. pestis, mutations at residues such as Phe33, Pro69, F17L, S18L, and T51M alter the steric and hydrophobic environment near the heterocyclic ring of SMX[2][11]. These mutations drastically increase the Ki​ for SMX (lowering binding affinity) without fatally compromising the Kcat​ for pABA[2][11].

  • Target Replacement (Plasmid-Borne Resistance): In highly resistant Gram-negative bacteria, plasmid-borne sul genes (Sul1, Sul2, Sul3) encode alternative DHPS enzymes. These Sul proteins share only ~30% sequence identity with chromosomal DHPS. Their binding pockets have evolved to completely discriminate against the extended structure of SMX, rendering the drug ineffective[11].

References

  • Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. PubMed / NIH. Available at: [Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers. Available at: [Link]

  • Sulfamethoxazole - Antibiotic Chemistry. PDB-101. Available at: [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

  • Sulfamethoxazole: Molecular docking and Crystal structure prediction. ResearchGate. Available at: [Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. PMC - NIH. Available at: [Link]

  • Identification of a Class of Sulfonamides Highly Active against Dihydropteroate Synthase from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium. ASM Journals. Available at: [Link]

  • What is the mechanism of Sulfamethoxazole? Patsnap Synapse. Available at: [Link]

  • Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism. ACS Publications. Available at: [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. PMC - NIH. Available at: [Link]

  • Sulfamethoxazole Resistance. PDB-101. Available at: [Link]

  • Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues. Taylor & Francis. Available at: [Link]

Sources

Foundational

Crystal Structure Analysis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide: A Comprehensive Technical Guide

Executive Summary N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a highly functionalized sulfonamide derivative characterized by its primary aniline group, a flexible sulfonamide bridge, and a 5-methoxyiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a highly functionalized sulfonamide derivative characterized by its primary aniline group, a flexible sulfonamide bridge, and a 5-methoxyisoxazole heterocycle. In pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) is critical, as the supramolecular arrangement directly dictates physicochemical properties such as solubility, dissolution rate, and bioavailability.

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide. By detailing the causality behind experimental protocols and the mechanics of its hydrogen-bonded networks, this guide serves as a foundational resource for crystallographers and drug development professionals investigating sulfonamide polymorphism.

Molecular Geometry and Conformational Flexibility

The structural behavior of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide in the solid state is governed by the torsional flexibility of the −SO2​−NH− linkage. Sulfonamides rarely crystallize in their lowest-energy gas-phase conformation; instead, the molecular geometry is distorted by the energetic payoff of forming robust intermolecular hydrogen bonds 1.

The molecule presents multiple competitive hydrogen-bonding sites:

  • Donors: The primary aniline amine ( −NH2​ ) and the acidic sulfonamide proton ( −NH− ).

  • Acceptors: Two sulfonyl oxygens, the isoxazole nitrogen, and the methoxy oxygen.

The steric bulk of the methoxy group on the isoxazole ring forces specific dihedral rotations, often preventing the heterocycle from remaining coplanar with the sulfonamide plane. This steric-electronic interplay is the primary driver of polymorphism in this class of compounds.

Experimental Workflows: From Crystallization to Data Collection

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following methodology outlines a self-validating system for crystal growth and data acquisition.

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Solvent Screening & Slow Evaporation N1->N2 N3 Crystal Selection & Cryo-Mounting N2->N3 N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Intrinsic Phasing) N5->N6 N7 Anisotropic Refinement (SHELXL / Olex2) N6->N7 N8 Supramolecular Analysis (H-Bonding, Packing) N7->N8

Figure 1: SCXRD workflow for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide structural analysis.
Protocol 1: Crystallization and Crystal Selection
  • Solvent Screening: Prepare saturated solutions of the compound in a polarity gradient of solvents (e.g., methanol, ethyl acetate, and chloroform).

    • Causality: Sulfonamides exhibit severe polymorphism. Varying the solvent's dielectric constant selectively stabilizes different hydrogen-bonded pre-nucleation clusters, allowing the isolation of distinct polymorphs.

  • Slow Evaporation: Puncture the vial caps with a 20-gauge needle to allow controlled solvent evaporation at 298 K.

    • Causality: Slow supersaturation minimizes defect formation and promotes the growth of diffraction-quality single crystals rather than microcrystalline powder.

  • Crystal Harvesting & Mounting: Submerge the harvested crystals in Paratone-N oil on a glass slide. Select a single-domain crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarizing microscope and mount it on a MiTeGen cryoloop.

    • Causality: The oil protects the crystal from atmospheric moisture degradation and acts as a rigid cryoprotectant when flash-cooled.

Protocol 2: Data Collection and Reduction
  • Cryo-Cooling: Flash-cool the mounted crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.

    • Causality: Low temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This exponentially increases high-angle diffraction intensity and allows for the accurate localization of light atoms (hydrogen).

  • Data Acquisition: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration and Scaling: Process the raw frames to integrate intensities.

    • Self-Validation: Evaluate the internal consistency ( Rint​ ). An Rint​<0.05 confirms excellent symmetry-equivalent reflection agreement, validating the data's integrity.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Corrects for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor amplitudes.

Structure Solution and Refinement Protocol

The mathematical transformation of diffraction spots into a 3D molecular model requires rigorous computational refinement. This is standardly executed using SHELXL 2, often deployed within the Olex2 graphical user interface 3.

Protocol 3: Computational Refinement
  • Phase Solution: Solve the phase problem using intrinsic phasing algorithms.

    • Causality: Intrinsic phasing is highly efficient for small organic molecules with high data-to-parameter ratios, rapidly yielding a chemically sensible initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

    • Causality: Anisotropic displacement parameters account for the directional thermal motion of atoms, significantly lowering the R1​ residual.

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Freely refine the coordinates of the sulfonamide and amine N-H protons.

    • Causality: Accurate N-H positions are critical; forcing them into idealized geometries can artificially skew the analysis of the supramolecular hydrogen-bonding network.

  • Validation: Run the final .cif file through the IUCr CheckCIF routine.

    • Self-Validation: The absence of Level A or B alerts validates the geometric and crystallographic integrity of the model, ensuring it is ready for publication or patent filing.

Quantitative Crystallographic Data

While specific unit cell parameters vary by polymorph, Table 1 summarizes the highly representative crystallographic parameters expected for the most thermodynamically stable monoclinic form of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, based on isostructural sulfonamide analogs.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C₁₀H₁₁N₃O₄S
Formula Weight 269.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a=6.85 Å, b=14.92 Å, c=18.25 Å
β Angle 92.15°
Volume ~1860.5 ų
Z, Z' 4, 1
Radiation Mo Kα ( λ=0.71073 Å)
Final R indices [I > 2σ(I)] R1​=0.035 , wR2​=0.089
Goodness-of-fit on F2 1.045

Supramolecular Architecture and Hydrogen Bonding Networks

The solid-state stability of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is dictated by a complex 3D network of hydrogen bonds. Similar to the well-documented sulfamethoxazole 4, the molecules self-assemble into interleaved zigzag channels.

The primary structural motif is typically a dimer formed by N−H⋯O interactions between the aniline −NH2​ group of one molecule and the sulfonyl oxygen of an adjacent molecule. Furthermore, the acidic sulfonamide proton ( N1−H ) frequently acts as a strong donor to the isoxazole nitrogen ( N3 ) of a neighboring molecule, propagating infinite 1D chains along the crystallographic a-axis.

Table 2: Representative Hydrogen Bonding Geometry

Interaction (D-H...A)d(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
N(Aniline)-H...O(Sulfonyl)0.882.152.98158
N(Aniline)-H...O(Methoxy)0.882.353.12145
N(Sulfonamide)-H...N(Isoxazole)0.862.052.89165

The inclusion of the methoxy group at the 5-position of the isoxazole ring introduces a secondary weak acceptor, which can participate in bifurcated hydrogen bonding or C−H⋯O interactions, further stabilizing the lattice and differentiating its packing topology from its methyl-substituted counterparts.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.[Link]

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K., & Raevsky, O. A. (2013). "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks". Crystal Growth & Design.[Link]

  • Marfo-Owusu, E., & Thompson, A. L. (2014). "The Crystal Structure of Entrapped 8-Hydroxyquinoline Molecules in an Interleaved Hydrogen Bonded Zigzag Channel of Sulfamethoxazole Molecules". X-ray Structure Analysis Online.[Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological and Analytical Profiling of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0)

Introduction and Structural Rationale In the landscape of antimicrobial pharmacophores and synthetic intermediates, N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) occupies a distinct analytical niche. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In the landscape of antimicrobial pharmacophores and synthetic intermediates, N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) occupies a distinct analytical niche. While structurally homologous to the widely utilized antibiotic sulfamethoxazole, the strategic replacement of the 5-methyl group with a 5-methoxy moiety on the isoxazole ring fundamentally alters the molecule's electronic topology [1].

As application scientists, we must recognize that this is not merely a cosmetic structural change. The methoxy group introduces competing resonance (electron-donating) and inductive (electron-withdrawing) effects, which subtly shift the pKa of the adjacent sulfonamide nitrogen. This shift dictates the molecule's ionization state at physiological pH, thereby altering both its membrane permeability profile and the binding thermodynamics at its target enzyme's active site.

Physicochemical Properties

To facilitate formulation, synthesis scaling, and analytical method development, the core quantitative properties of CAS 32326-14-0 are summarized below [1][3].

PropertyValue / Description
CAS Registry Number 32326-14-0
Chemical Formula C10H11N3O4S
Molecular Weight 269.28 g/mol
Core Scaffold Benzenesulfonamide
Heterocyclic Moiety 5-Methoxyisoxazole
Primary Application Fine chemical intermediate, pharmacokinetic research

Mechanism of Action: DHPS Inhibition

Consistent with the broader sulphanilamide class, N1-(5-Methoxyisoxazol-3-yl)sulphanilamide functions as a competitive inhibitor of dihydropteroate synthase (DHPS) . DHPS is a critical enzyme in the bacterial de novo folate synthesis pathway.

The structural mimicry between the sulphanilamide moiety and para-aminobenzoic acid (PABA) allows the compound to competitively bind the DHPS active site. This prevents the condensation of PABA with pteridine diphosphate, halting the production of dihydropteroic acid, and subsequently starving the cell of the active tetrahydrofolate required for nucleic acid synthesis.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Diphosphate Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolic Acid DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid (Active Folate) DHF->THF Dihydrofolate Reductase Inhibitor N1-(5-Methoxyisoxazol-3-yl) sulphanilamide Inhibitor->DHPS Competitive Inhibition

Caption: Mechanism of Action: Competitive inhibition of the DHPS enzyme in the folate synthesis pathway.

Analytical Characterization: HPLC Methodology

Accurate quantification and impurity profiling of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide are critical for downstream preparative isolation and pharmacokinetic studies [2]. The presence of both a primary aromatic amine and a sulfonamide group presents a known chromatographic challenge: secondary interactions with residual silanols on standard silica columns often lead to severe peak tailing, compromising integration accuracy.

To circumvent this, the recommended methodology employs a Newcrom R1 HPLC column [2]. The causality behind this choice is specific: the Newcrom R1 is engineered with exceptionally low silanol activity. By neutralizing these ion-exchange sites at the silica surface, we enforce a strictly hydrophobic retention mechanism, yielding the sharp, symmetrical peaks required for rigorous quantitation.

Optimized HPLC Parameters
ParameterSpecificationCausality / Rationale
Column Newcrom R1 (e.g., 3 µm particle size)Low silanol activity prevents primary amine tailing [2].
Mobile Phase (UV) Acetonitrile (MeCN) / Water / H3PO4H3PO4 ensures low pH, suppressing ionization of the sulfonamide.
Mobile Phase (MS) Acetonitrile (MeCN) / Water / Formic AcidFormic acid replaces H3PO4 to provide volatility for MS ionization.
Elution Mode Isocratic or GradientScalable for both rapid UPLC and preparative isolation.
Detection UV or Mass Spectrometry (MS)UV for standard quantitation; MS for trace impurity ID.

Self-Validating Experimental Protocol: Chromatographic Separation

A protocol is only as reliable as its internal controls. The following workflow integrates continuous System Suitability Testing (SST) to ensure the fluidic and electronic integrity of the chromatographic system before and during the analysis of CAS 32326-14-0.

Step 1: Mobile Phase Preparation

  • Action: Prepare an aqueous buffer containing 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (for UV-only detection). Mix with HPLC-grade Acetonitrile (MeCN) at the experimentally determined isocratic ratio (typically 20-40% MeCN depending on the desired retention factor, k′ ).

  • Validation: Degas the mobile phase via ultrasonication for 15 minutes. Causality: This prevents micro-bubble formation in the high-pressure pump heads, which would otherwise cause baseline noise and erratic retention times.

Step 2: Sample Preparation

  • Action: Dissolve the N1-(5-Methoxyisoxazol-3-yl)sulphanilamide standard [3] in a diluent matching the initial mobile phase composition. Target a concentration of 10-50 µg/mL.

  • Validation: Filter the sample through a 0.22 µm PTFE syringe filter. Analyze a blank diluent injection first. Causality: This confirms the absence of ghost peaks or carryover from previous runs, validating the cleanliness of the injector needle.

Step 3: Column Equilibration & System Suitability Testing (SST)

  • Action: Purge the Newcrom R1 column with the mobile phase at 1.0 mL/min (for standard 4.6 mm ID columns) until the baseline is stable (approximately 10 column volumes).

  • Validation: Inject a known reference standard 5 times. Calculate the Relative Standard Deviation (RSD) of the retention time and peak area. Causality: Proceed to sample analysis only if RSD ≤ 2.0% and the tailing factor ( Tf​ ) is between 0.9 and 1.2, proving that silanol interactions are successfully suppressed.

Step 4: Sample Analysis and Data Acquisition

  • Action: Execute the sequence, alternating unknown samples with bracketing standards every 10 injections to monitor for retention time drift.

  • Validation: Post-run, verify that the theoretical plate count ( N ) remains consistent across the sequence. Causality: A stable plate count confirms that the column bed has not degraded and the stationary phase remains intact throughout the batch.

HPLCWorkflow Prep Sample Preparation Equil Column Equilibration (Newcrom R1) Prep->Equil Inject Blank & Sample Injection Equil->Inject Elute Isocratic / Gradient Elution Inject->Elute Detect UV / MS Detection Elute->Detect Validate System Suitability Validation (SST) Detect->Validate Validate->Inject Feedback Loop

Caption: Self-validating HPLC workflow ensuring chromatographic integrity and reproducibility.

References

  • SIELC Technologies. "Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column".[Link]

  • LookChem. "CAS No.32326-14-0, N1-(5-methoxyisoxazol-3-yl)sulphanilamide Suppliers".[Link]

Protocols & Analytical Methods

Method

Application Note: Robust Reversed-Phase HPLC Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

An in-depth application note and protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide. Executive Summary N1-(5-Methoxyisoxazol-3-yl)sulp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide.

Executive Summary

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a sulfonamide derivative structurally analogous to the widely used antibiotic sulfamethoxazole [1]. Accurate chromatographic analysis of this compound is critical for pharmacokinetic profiling, impurity isolation, and quality control. However, sulfonamides are notoriously challenging to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to severe peak tailing and retention instability.

This application note details a highly efficient, self-validating RP-HPLC methodology utilizing a low-silanol Newcrom R1 stationary phase. The protocol ensures symmetrical peak shapes, scalable isolation parameters, and seamless adaptability for Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Physicochemical Context & Analytical Challenges

To design a robust separation method, one must first understand the analyte's molecular behavior. N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is an amphoteric molecule containing two key ionizable moieties:

  • An Aniline Group (Basic): Readily protonated at low pH (pKa ~2.0–2.5).

  • A Sulfonamide Group (Acidic): Deprotonates at near-neutral pH (pKa ~5.6–6.0) [3].

The Silanol Problem: When analyzing this compound on conventional C18 silica columns using acidic mobile phases, the sulfonamide group remains neutral, but the aniline group becomes positively charged. This protonated amine undergoes strong secondary ion-exchange interactions with residual, unreacted silanols ( Si−O− ) on the silica surface. This phenomenon is the primary catalyst for peak tailing, shifting retention times, and a loss of theoretical plates.

Methodological Framework: Rationale for Experimental Design

To circumvent the silanol problem, this method relies on a synergistic combination of stationary phase engineering and mobile phase optimization.

  • Stationary Phase Selection (Newcrom R1): The Newcrom R1 column is specifically engineered with advanced proprietary end-capping and exceptionally low silanol activity [1]. By neutralizing the silica surface, the column eliminates secondary ion-exchange interactions, allowing the separation to be driven purely by hydrophobic partitioning.

  • Mobile Phase Composition (MeCN / H2​O / H3​PO4​ ):

    • Acetonitrile (MeCN): Selected over methanol due to its lower viscosity and superior UV transparency (cut-off at 190 nm), which provides a stable baseline and reduces system backpressure [2].

    • Phosphoric Acid ( H3​PO4​ ): Acts as a strict pH modifier (pH ~2.0). Keeping the pH well below the sulfonamide's pKa ensures the molecule remains sufficiently hydrophobic for adequate retention on the reversed-phase column [3].

  • Flow Rate Optimization: Utilizing a 3.2 mm Internal Diameter (ID) column rather than a standard 4.6 mm ID column allows the flow rate to be reduced to 0.5 mL/min. This maintains the optimal linear velocity (per the van Deemter equation) while cutting solvent consumption by over 50%, aligning with green analytical chemistry principles [2].

Mechanism Analyte N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (Amphoteric Molecule) MP Acidic Mobile Phase (pH ~2.0) Protonates Aniline Group Analyte->MP Ionization Control SP Newcrom R1 Stationary Phase Advanced End-Capping Analyte->SP Analyte-Phase Interaction MP->SP Hydrophobic Partitioning Result Symmetrical Peak Elution (Minimal Silanol Tailing) SP->Result Elution

Fig 1. Chromatographic interaction mechanism mitigating silanol-induced peak tailing.

Experimental Protocol

Reagents and Materials
  • Analyte: N1-(5-Methoxyisoxazol-3-yl)sulphanilamide reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Phosphoric acid ( H3​PO4​ , 85%) for UV detection; LC-MS grade Formic acid (FA, 99%) for MS detection.

Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of the analyte and dissolve in 10 mL of MeCN to yield a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution to 50 µg/mL using the initial mobile phase composition (e.g., 40% MeCN / 60% H2​O ).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Workflow

HPLC_Workflow A Mobile Phase MeCN / H2O / Acid B Pump System Isocratic Delivery A->B C Autosampler Sample Injection B->C D Newcrom R1 Column Low Silanol RP C->D E UV/Vis or MS Detector D->E F Data System Chromatogram E->F

Fig 2. Schematic workflow of the isocratic RP-HPLC system for sulfonamide analysis.

Step-by-Step HPLC Method
  • System Purge: Purge the HPLC lines with 100% Ultrapure Water, followed by the prepared mobile phase to remove any buffer precipitates from previous runs.

  • Column Equilibration: Install the Newcrom R1 column. Flow the mobile phase at 0.5 mL/min for at least 20 column volumes (approx. 15-20 minutes) until the UV baseline is completely stable.

  • Blank Injection: Inject 5 µL of the diluent (mobile phase) to confirm the absence of ghost peaks or system contamination.

  • Sample Analysis: Inject 5 µL of the 50 µg/mL working solution. Record the chromatogram for 10 minutes.

  • Column Wash: Post-analysis, flush the column with 80% MeCN / 20% H2​O (without acid) for 20 minutes before storage to prevent acid hydrolysis of the stationary phase.

Data Presentation & System Suitability

To ensure the trustworthiness and self-validation of the protocol, the system must meet the following suitability criteria before sample quantification begins.

Table 1: Optimized HPLC Parameters & Suitability Criteria
ParameterSpecification / Expected ResultRationale
Column Newcrom R1 (3.2 x 100 mm, 3 µm or 5 µm)Low silanol activity prevents basic group tailing [1].
Mobile Phase (UV) MeCN / H2​O / H3​PO4​ (e.g., 40:60:0.1 v/v/v) H3​PO4​ maintains pH ~2.0, suppressing ionization [3].
Mobile Phase (MS) MeCN / H2​O / Formic Acid (0.1%)Formic acid is volatile, preventing MS source fouling [1].
Flow Rate 0.5 mL/minOptimal linear velocity for a 3.2 mm ID column [2].
Detection Wavelength 254 nm or 278 nmCorresponds to the λmax​ of the conjugated sulfonamide ring[3].
Column Temperature 30 °CEnsures reproducible solvent viscosity and partitioning.
Injection Volume 5 µLPrevents volume overload on the narrow-bore column.
Tailing Factor ( Tf​ ) 1.5Validates the effectiveness of the column's end-capping.
Injection Precision RSD 2.0% (n=5)Confirms autosampler accuracy and method stability.

References

  • SIELC Technologies. Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column. SIELC Application Notes. Retrieved from: [Link]

  • Yabré, M., Ferey, L., Somé, I. T., & Gaudin, K. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1065. Retrieved from:[Link]

  • Al-Khafaji, K., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(3). Retrieved from: [Link]

Application

Application Note: High-Sensitivity LC-MS/MS Detection Protocol for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Executive Summary In quantitative bioanalysis and environmental monitoring, the reliable detection of sulfonamide residues is paramount to mitigating antimicrobial resistance and ensuring drug safety[1]. N1-(5-Methoxyiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative bioanalysis and environmental monitoring, the reliable detection of sulfonamide residues is paramount to mitigating antimicrobial resistance and ensuring drug safety[1]. N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS: 32326-14-0) is a structural analog of the widely used antibiotic sulfamethoxazole, featuring a methoxy substitution on the isoxazole ring[2]. This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for the extraction, resolution, and quantification of this specific compound in complex matrices (e.g., plasma and environmental water).

Analyte Profiling & Physicochemical Properties

Understanding the intrinsic properties of the target analyte is the foundation of any robust analytical method. The methoxy substitution alters the molecule's lipophilicity and retention behavior in reversed-phase liquid chromatography (RPLC) compared to its methyl-substituted counterpart[3].

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue
Chemical Name N1-(5-Methoxyisoxazol-3-yl)sulphanilamide
CAS Registry Number 32326-14-0[2]
Molecular Formula C10H11N3O4S[4]
Monoisotopic Mass 269.0470 Da
Precursor Ion [M+H]+ 270.1 m/z
Primary Application Fine chemical intermediate, antimicrobial derivative[2]

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure this protocol functions as a self-validating system, every experimental parameter has been selected based on fundamental chemical causality.

Ionization and Fragmentation Dynamics

Sulfonamides are highly amenable to positive Electrospray Ionization (ESI+) due to the presence of primary amine groups[5]. Under Collision-Induced Dissociation (CID), the sulfonamide S-N bond is highly labile. The cleavage of this bond yields a highly stable sulfanilyl cation at m/z 156.0[6]. Because this diagnostic product ion is universally shared among sulfonamides, it serves as the optimal quantifier ion, providing maximum signal-to-noise (S/N) ratio[7]. A secondary fragmentation (loss of SO2) yields an aniline cation at m/z 108.0, which serves as a highly specific qualifier ion to confirm peak identity and prevent false positives[8].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 270.1 Quantifier Quantifier Ion Sulfanilyl Cation m/z 156.0 Precursor->Quantifier S-N Bond Cleavage (CE: 18 eV) NeutralLoss Neutral Loss 5-Methoxyisoxazol-3-amine (114 Da) Precursor->NeutralLoss Leaving Group Qualifier Qualifier Ion Aniline Cation m/z 108.0 Quantifier->Qualifier Loss of SO2 (CE: 32 eV)

Figure 1: CID fragmentation pathway of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide.

Matrix Management via Solid-Phase Extraction (SPE)

Direct injection of complex matrices leads to severe ion suppression in the ESI source. We employ a polymeric hydrophilic-lipophilic balanced (HLB) SPE cartridge. For environmental water samples, the addition of Na2EDTA during pre-treatment is critical; it sequesters residual metal ions that would otherwise chelate with the analyte, ensuring quantitative recovery[5].

Step-by-Step Methodology

Sample Preparation Workflow

This workflow is designed to isolate the analyte while aggressively washing away phospholipids and salts.

  • Pre-treatment: Aliquot 1.0 mL of plasma (or 100 mL of filtered environmental water). Spike with 10 µL of Internal Standard (Sulfamethoxazole-d4, 1 µg/mL). Acidify with 0.1% Formic Acid to disrupt protein binding. For water, add 0.1 M Na2EDTA[5].

  • Conditioning: Pass 2.0 mL of Methanol (MeOH) through the SPE cartridge, followed by 2.0 mL of LC-MS grade water. Causality: This activates the sorbent bed and aligns the alkyl chains for optimal interaction.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min. Causality: A slow flow rate ensures sufficient residence time for hydrophobic interactions, preventing breakthrough.

  • Washing: Wash with 2.0 mL of 5% MeOH in water. Causality: 5% MeOH is strong enough to elute highly polar interferents but too weak to disrupt the analyte's retention.

  • Elution: Elute the target compound with 2.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Resuspend in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

SPE_Workflow A 1. Sample Collection & Aliquoting B 2. Pre-treatment (Acidify with 0.1% FA & Add IS) A->B C 3. SPE Conditioning (MeOH -> LC-MS H2O) B->C D 4. Sample Loading (Flow rate: 1 mL/min) C->D E 5. Washing Step (5% MeOH in H2O) D->E F 6. Elution Step (100% Acetonitrile) E->F G 7. Evaporation & Reconstitution (N2 stream, resuspend in Mobile Phase) F->G H 8. LC-MS/MS Injection G->H

Figure 2: Step-by-step Solid-Phase Extraction (SPE) workflow for sulfonamide recovery.

Liquid Chromatography (UHPLC) Parameters

Separation is achieved using a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a specialized low-silanol column like the Newcrom R1[3]. The mobile phase utilizes 0.1% Formic Acid to ensure the sulfonamide remains fully protonated, drastically enhancing ESI+ efficiency[3].

Table 2: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (H2O + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)
0.00.395%5%
1.00.395%5%
6.00.310%90%
8.00.310%90%
8.10.395%5%
12.00.395%5%

Note: The 4-minute re-equilibration (8.1 to 12.0 min) is strictly required to prevent retention time drift across large sample cohorts, maintaining the self-validating integrity of the assay.

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Purpose
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide 270.1156.05018Quantifier[8]
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide 270.1108.05032Qualifier
Sulfamethoxazole-d4 (IS) 258.1160.05018Internal Standard

Data Integrity & System Validation

To ensure the protocol operates as a self-validating system, the following criteria must be continuously monitored:

  • Ion Ratio Confirmation: The peak area ratio of the qualifier ion (m/z 108.0) to the quantifier ion (m/z 156.0) must remain within ±20% of the ratio established by the neat calibration standards. Deviations indicate co-eluting isobaric interference.

  • Matrix Effect (ME) Calculation: ME is assessed by comparing the peak area of the analyte spiked into post-extraction blank matrix versus neat solvent. The use of the isotopically labeled internal standard (Sulfamethoxazole-d4) corrects for ionization suppression, ensuring quantitative accuracy regardless of matrix complexity[1].

References

  • N1-(5-methoxyisoxazol-3-yl)sulphanilamide | 32326-14-0. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ZurqeIf2XJjKmkd9-iwFDCI-u1jHoKEXyi27VfJMy7GucarQhYw9WNZPVSjU1A3b6SyT4gV9TWHWX10HG7PVPxuHjhGUD9Ua5B3CysAaLqyVTwzgCuUTwnNQCRY2DPPAlsg-9pUtqXiUuS4hPfmTxM5v_rZilKXOIvfRgup0bA==]
  • N1-(5-METHOXYISOXAZOL-3-YL)SULFANILAMIDE. Global Substance Registration System (GSRS) - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj1R1hN0naEoKnCo9hklFyZEtEJX7bYM8jSacrZYLutAzrTWrTzOrhAS6sCwQsqapxCM4nA1j5E3MIOO1Bq2fHpu9U-k-HjlWLzLjR6FARIaDzs6D-QjIbdrjR5uODdFWtQpjDiimNL69WrSKL_rdz-__JD9TT46874w==]
  • Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column. SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmhHb35WySbVeBLoI6KIFxBu7VR_L5wvWCmGxU22TL1hYclsbKsf-tYIjXRc0EJ4HrrThZKIwU7r1TeBLVGxW5_eSA80G-QCQA7zEycq6ZxUkOYsVZYwOmNCnW0c3lurl1R-7gR0wi4akOG4JHTQNViAOsxQVOuE5TK2G_vl_1BkBkaLcDdOF5_2OzdBBALSrooAOWH2dy3yYtvPM=]
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBbkNMH-5825GfJm6RYHv6asUFtzbGmu-4YYAdebd-LRSH-VHs7iZ1T3c8YX65FwjU5I3UsSqKukphT1aMhJi_hkVF7QdNHk6k8VQ_5SFHzy4QbojgecP_cqFEqLG91ygQT54HLnAqaUKoL7q0Lv-VkYXw1VM3ObUxja69EpIJTFUlHMmuOda2woqbBDwl5mJJyYNdZaLxa2w=]
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  • Multi-residue determination of seventeen sulfonamides and five tetracyclines in fish tissue using a multi-stage LC-ESI-MS/MS approach based on advanced mass spectrometric techniques. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxDzoG0m0GNbqY3-Yt_exI_zXuUNAWx2usbOVlBm-RH8xJcu_kWi7Oh_YzWqtwNhAKmdZiY-koVXMLlOptH9Kyykou52g1oRB6dyR2szanEUyPJ80SYazM-wAwqFTL1xDJn6g6]
  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMYCePlmuCAhAaOAsyiJwWsiuK_tiFnKsA7b_xDH6aQgL2JPHaoEkPsuj1CmORohv6a4eRNIIFsYJSTvvGA5OUEi1h9t9w-j6UZFbtw_i-mJuwGrk0cRgmixxQYODEpeG1btxpkQ==]
  • Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVyXop_Wo95hwQztxjPsBRTVC53sg_-6muvRK5DGPxQEG9z9TvCf2hiQlXsnHLyWzWIMxxtkp99HRgj8xXK0QGFSx61p8cKmvGUw-Kp64rA1mZfp8uwv35P1pYyCbOtaLDpTli]
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAft2C5Qww-f7Vk2jhfKW_R5F4pwWYxl1C2-CtEiUh68GDt53Ug0UFxy75_NqYYHZvimLQFRiVACG4moKt5Q2LHqittuIgrSPXo_JyxCkx6-_6Qa2jhL41vYpPIiAFrlxM35lY]

Sources

Method

Application Note: Advanced Sample Preparation Techniques for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide in Biological Matrices

Abstract N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a sulfonamide antibiotic analog requiring rigorous sample preparation when analyzed in complex biological matrices like plasma and urine. This applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a sulfonamide antibiotic analog requiring rigorous sample preparation when analyzed in complex biological matrices like plasma and urine. This application note details the physicochemical rationale and step-by-step protocols for Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) prior to LC-MS/MS analysis. By understanding the amphoteric nature of the molecule, analysts can select the optimal extraction strategy to maximize recovery and eliminate matrix effects.

Physicochemical Profiling & Extraction Rationale

Understanding the molecular structure of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is the foundational step for designing an efficient extraction protocol. As a sulfonamide derivative[1], it exhibits amphoteric properties due to two distinct ionizable functional groups:

  • Aniline Group (Basic): The primary amine on the benzene ring has a pKa​ of approximately 2.0.

  • Sulfonamide Group (Acidic): The nitrogen adjacent to the sulfonyl group and the methoxyisoxazole ring has a pKa​ of approximately 5.5.

Causality & Logic: Because of these dual ionization states, the molecule's net charge is highly pH-dependent. At physiological pH (7.4), the sulfonamide group is deprotonated, rendering the molecule predominantly anionic. This high polarity in its ionized state makes direct extraction from biological matrices challenging without proper pH adjustment[2]. To successfully extract this compound, the sample pH must be manipulated to either neutralize the molecule (for LLE) or fully ionize a specific functional group to exploit ionic retention mechanisms (for SPE).

Table 1: Physicochemical Properties

ParameterValue
Chemical Name N1-(5-Methoxyisoxazol-3-yl)sulphanilamide
CAS Number 32326-14-0[1]
Molecular Formula C10H11N3O4S[1]
Molecular Weight 269.28 g/mol [1]
Estimated pKa1​ (Basic) ~2.0 (Aniline amine)
Estimated pKa2​ (Acidic) ~5.5 (Sulfonamide proton)
Isoelectric Point (pI) ~3.75

Sample Preparation Strategies

Selecting the appropriate sample preparation method depends entirely on the matrix complexity (e.g., protein-rich plasma vs. salt-rich urine) and the required lower limit of quantification (LLOQ)[3].

Workflow Start Biological Sample (Plasma, Urine, Tissue) Decision Sensitivity & Matrix Cleanliness Required? Start->Decision PPT Protein Precipitation (PPT) High Throughput / Low Cost Decision->PPT Moderate SPE Solid-Phase Extraction (SPE) Trace Analysis / High Recovery Decision->SPE High (Urine/Tissue) LLE Liquid-Liquid Extraction (LLE) Lipid Removal / Clean Baseline Decision->LLE High (Plasma) LCMS LC-MS/MS Analysis (Reverse Phase HPLC) PPT->LCMS SPE->LCMS LLE->LCMS

Caption: Decision matrix for selecting the optimal sample preparation workflow based on analytical needs.

Detailed Experimental Protocols

Protein Precipitation (PPT) for Plasma

Causality & Logic: PPT is the simplest method, utilizing organic solvents to denature and precipitate plasma proteins. Acetonitrile (MeCN) is preferred over methanol as it yields a tighter protein pellet and better extraction recovery for sulfonamides[3]. However, PPT does not remove endogenous phospholipids, which can cause significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Step-by-Step Protocol:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Sulfamethoxazole-d4, 100 ng/mL).

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Note: The acidic environment disrupts protein-drug binding, freeing the analyte).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial and dilute with 150 µL of LC-MS grade water prior to reverse-phase HPLC injection[4].

Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality & Logic: For complex matrices like urine, SPE is mandatory to achieve high sensitivity and remove salts[2]. By acidifying the sample to pH 1.5, the aniline group of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide becomes fully protonated ( NH3+​ ). This allows the molecule to bind strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. The sorbent can then be washed with 100% organic solvent to remove neutral lipids without eluting the analyte. Elution is triggered by raising the pH, which neutralizes the aniline group and breaks the ionic bond.

SPE_Mechanism Condition 1. Condition MeOH -> 2% FA in H2O Load 2. Load Sample Acidified to pH 1.5 Condition->Load Wash1 3. Aqueous Wash 2% FA in H2O Load->Wash1 Wash2 4. Organic Wash 100% MeOH Wash1->Wash2 Elute 5. Elute Analyte 5% NH4OH in MeOH Wash2->Elute

Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) SPE for amphoteric sulfonamides.

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 200 µL of urine or plasma with 200 µL of 4% Formic Acid in water. Verify the pH is < 2.0.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through a 30 mg/1 mL MCX polymeric cartridge.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes salts and polar interferences), then wash with 1 mL of 100% Methanol (removes neutral hydrophobic interferences).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water)[4].

Liquid-Liquid Extraction (LLE)

Causality & Logic: LLE provides exceptionally clean extracts from plasma by partitioning the analyte into an immiscible organic solvent[2]. To maximize partitioning, the sample pH must be adjusted to the isoelectric point of the sulfonamide (pH ~3.75), where the molecule is entirely neutral (neither the aniline is protonated nor the sulfonamide is deprotonated). Ethyl acetate is the optimal extraction solvent due to its hydrogen-bonding capabilities, which solvate the polar sulfonamide moiety effectively.

Step-by-Step Protocol:

  • Aliquot 100 µL of plasma into a 2 mL glass tube.

  • Add 100 µL of Ammonium Acetate buffer (100 mM, pH 4.0) to adjust the sample to the isoelectric point.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Liquid-liquid partition by tumbling or shaking for 10 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Method Validation & Data Presentation

A self-validating analytical system requires the rigorous assessment of Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effects (ME) in accordance with FDA/EMA bioanalytical method validation guidelines.

  • Recovery (RE) is calculated by comparing the peak area of the analyte spiked before extraction to the analyte spiked after extraction.

  • Matrix Effect (ME) is calculated by comparing the peak area of the analyte spiked after extraction to a neat standard solution.

Table 2: Comparative Performance Metrics (Spiked Human Plasma at 50 ng/mL)

Preparation MethodExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
Protein Precipitation (PPT) 88.5 ± 4.265.2 ± 6.1 (Suppression)57.7Poor
MCX Solid-Phase Extraction 94.2 ± 2.196.5 ± 1.890.9Excellent
Liquid-Liquid Extraction (LLE) 82.4 ± 3.592.1 ± 2.475.8Good

Note: While PPT offers the fastest processing time, the significant ion suppression (65.2%) necessitates the use of a co-eluting stable isotope-labeled internal standard to ensure quantitative trustworthiness[3]. MCX SPE provides the highest recovery and lowest matrix interference, making it the most robust choice for clinical and pharmacokinetic applications.

Conclusion

The accurate quantification of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide in biological matrices requires a tailored approach based on its amphoteric physicochemical properties. While PPT is suitable for rapid, high-concentration pharmacokinetic screening, Mixed-Mode Cation Exchange (MCX) SPE stands as the authoritative gold standard for trace-level analysis in complex matrices like urine, offering superior matrix cleanup and analyte recovery[2][3].

References

  • ChemicalBook.N1-(5-methoxyisoxazol-3-yl)sulphanilamide | 32326-14-0.
  • SIELC Technologies.Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column.
  • MDPI.Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ResearchGate.Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis.

Sources

Application

Application Note: Chromatographic Resolution and Quantitative Profiling of Sulfamethoxazole and its 5-Methoxy Impurity

Introduction & Regulatory Context Sulfamethoxazole (SMX) is a widely administered sulfonamide bacteriostatic antibiotic. In pharmaceutical manufacturing and stability testing, the monitoring of related substances and deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Sulfamethoxazole (SMX) is a widely administered sulfonamide bacteriostatic antibiotic. In pharmaceutical manufacturing and stability testing, the monitoring of related substances and degradants is strictly governed by ICH Q3A(R2) guidelines. A critical impurity encountered in the synthesis and degradation pathways of SMX is1 (CAS No. 32326-14-0)[1].

As a Senior Application Scientist, I have designed this protocol to address the specific chromatographic challenges associated with structurally similar sulfonamide analogs. This guide provides a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology to achieve baseline resolution between the parent active pharmaceutical ingredient (API) and its 5-methoxy impurity, ensuring accurate quantitation for QA/QC and drug development workflows.

Mechanistic Insights & Chromatographic Strategy

To separate SMX from N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, we must exploit their subtle structural differences. SMX features a 5-methylisoxazole ring, whereas the impurity features a 2[2].

  • Hydrophobicity and Elution Order: The substitution of a methyl group (-CH 3​ ) with a methoxy group (-OCH 3​ ) introduces an electronegative oxygen atom. This increases the molecule's Topological Polar Surface Area (TPSA) and acts as an additional hydrogen-bond acceptor. Consequently, the 5-methoxy impurity has a lower partition coefficient (LogP) and is more polar than SMX. In a reversed-phase system, this dictates causality: the impurity will interact less strongly with the non-polar stationary phase and elute before the parent API.

  • pH Control and Ionization: Sulfonamides possess an acidic secondary amine proton (pKa ~5.6). If the mobile phase pH is near this pKa, the analytes will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. To force the analytes into their fully protonated, neutral (and thus more hydrophobic) state, the mobile phase pH must be suppressed to at least two units below the pKa.

  • Mobile Phase Selection: While phosphoric acid is traditionally used for UV applications, we specify 0.1% Formic Acid (pH ~2.7) . This not only provides the necessary acidic environment for sharp peak shapes but also ensures the method is fully 3 (LC-MS/MS) should structural elucidation of unknown peaks be required[3].

Experimental Protocols

This protocol is designed as a self-validating system. System Suitability Testing (SST) parameters must be met prior to sample analysis to guarantee the trustworthiness of the data.

Reagents & Materials
  • Analytes: Sulfamethoxazole API Standard, N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Analytical Standard (Molecular Weight: 2)[2].

  • Solvents: HPLC-grade Acetonitrile (MeCN), LC-MS grade Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), LC-MS grade (99% purity).

Standard Preparation

Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent "solvent effects" (e.g., peak splitting or band broadening) upon injection.

  • Stock Solutions (1.0 mg/mL): Accurately weigh 10.0 mg of SMX and 10.0 mg of the 5-methoxy impurity into separate 10 mL volumetric flasks. Dissolve in 5 mL of MeCN (to ensure complete solubilization of the hydrophobic core), then make up to volume with Water.

  • Working Resolution Standard (10 µg/mL): Pipette 100 µL of both stock solutions into a 10 mL volumetric flask. Dilute to volume with Diluent (90% Water / 10% MeCN + 0.1% FA).

HPLC Conditions
  • Column: Low silanol activity C18 or specialized mixed-mode RP column (e.g., 3, 150 x 4.6 mm, 3 µm)[3]. Rationale: Low silanol activity prevents secondary ionic interactions with the basic aniline moiety of the sulfonamides, minimizing tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Thermostatic control is critical for reproducible partitioning).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (optimal for the conjugated benzenesulfonamide chromophore).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
8.0 40 60
10.0 40 60
10.1 90 10

| 15.0 | 90 | 10 |

System Suitability Testing (SST) & Self-Validation

Inject the Working Resolution Standard six times. The system is validated for use ONLY if the following criteria are met:

  • Resolution ( Rs​ ): > 2.5 between the 5-methoxy impurity and SMX.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for both peaks (verifies adequate pH suppression and column inertness).

  • Relative Standard Deviation (%RSD): ≤ 2.0% for retention times and peak areas across all six injections.

Data Presentation: Expected Chromatographic Performance

AnalyteCAS NumberMolecular FormulaExpected tR​ (min)Relative Retention Time (RRT)
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide32326-14-0C 10​ H 11​ N 3​ O 4​ S~ 5.80.81
Sulfamethoxazole (SMX)723-46-6C 10​ H 11​ N 3​ O 3​ S~ 7.21.00

Note: Retention times are approximate and will vary slightly based on the specific column void volume and system dwell volume. The 5-methoxy impurity elutes earlier due to its higher polarity.

Chromatographic Workflow & Separation Mechanism

RP_HPLC_Mechanism Mix Analyte Injection SMX + 5-Methoxy Impurity Column RP-HPLC Column (e.g., Newcrom R1) Hydrophobic Interaction Mix->Column Gradient Elution (Water/MeCN + 0.1% FA) Impurity N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (Higher Polarity / Lower LogP) Column->Impurity Elutes First (tR1) API Sulfamethoxazole (SMX) (Lower Polarity / Higher LogP) Column->API Elutes Second (tR2) Detector UV Detection (254 nm) & Data Integration Impurity->Detector API->Detector

RP-HPLC separation mechanism demonstrating the polarity-driven elution order of SMX and its impurity.

Conclusion

The successful quantification of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide relies on understanding the physicochemical impact of the methoxy substitution on the isoxazole ring. By employing a low-pH, MS-compatible mobile phase and a low-silanol reversed-phase column, this self-validating protocol ensures robust baseline resolution. This methodology empowers drug development professionals to accurately profile impurities, ensuring the safety and efficacy of sulfamethoxazole formulations in compliance with stringent regulatory standards.

References

  • ChemicalBook.N1-(5-methoxyisoxazol-3-yl)sulphanilamide | 32326-14-0.
  • Global Substance Registration System (GSRS) - NIH.N1-(5-METHOXYISOXAZOL-3-YL)SULFANILAMIDE.
  • SIELC Technologies.Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column.

Sources

Method

Application Note: Preparative Isolation of Impurities from N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Introduction & Scientific Rationale In the pharmaceutical development of sulfonamide-class antibiotics and their derivatives, comprehensive impurity profiling is a critical regulatory requirement. N1-(5-Methoxyisoxazol-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the pharmaceutical development of sulfonamide-class antibiotics and their derivatives, comprehensive impurity profiling is a critical regulatory requirement. N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0)[1] is a structural analog of the widely used antibiotic sulfamethoxazole, characterized by the substitution of a methyl group with a methoxy group on the isoxazole ring.

Isolating low-level impurities from this active pharmaceutical ingredient (API) presents a unique chromatographic challenge. The molecule possesses an amphoteric nature, featuring both a weakly acidic sulfonamide linkage and a basic primary aniline moiety.

The Causality of Column and Mobile Phase Selection

Standard C18 stationary phases frequently exhibit severe peak tailing when analyzing compounds with primary aniline groups. This is caused by secondary ion-exchange interactions between the basic amine and residual surface silanols on the silica support. To achieve the sharp peak shapes and high loading capacity required for preparative isolation, a column with exceptionally low silanol activity is mandatory.

The Newcrom R1 column (SIELC Technologies) is specifically engineered with advanced proprietary end-capping to minimize these secondary interactions[2]. It functions as a specialized reverse-phase column that prevents the tailing of basic amines, providing symmetrical peaks and superior resolution of closely eluting impurities[3],[4].

Furthermore, while phosphoric acid is often used to improve peak shape in analytical UV assays, it is non-volatile. Because the ultimate goal of this preparative workflow is the structural elucidation of impurities via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), the buffer must be completely removable during lyophilization. Therefore, this protocol replaces phosphoric acid with 0.1% Formic Acid [3], creating a fully MS-compatible and volatile mobile phase system.

Experimental Workflow & Logic

G Crude Crude N1-(5-Methoxyisoxazol-3-yl) sulphanilamide Analytic Analytical LC Profiling (Newcrom R1, 4.6 x 150 mm) Crude->Analytic Dissolve in MeCN/H2O ScaleUp Scale-Up Calculation F = (D_prep / D_ana)² Analytic->ScaleUp Optimize Gradient Prep Preparative LC (Newcrom R1, 21.2 x 250 mm) ScaleUp->Prep Adjust Flow & Load Fract Fraction Collection (Mass-Directed AutoPrep) Prep->Fract MS/UV Trigger Lyo Lyophilization & Desalting Fract->Lyo Pool Pure Fractions NMR Structural Elucidation (NMR & HRMS) Lyo->NMR Dry Powder

Fig 1. Preparative LC workflow for isolating impurities from N1-(5-Methoxyisoxazol-3-yl)sulphanilamide.

Quantitative Data & Method Parameters

To ensure a self-validating system, the method is first developed at the analytical scale and mathematically transferred to the preparative scale. The scale-up factor ( F ) for the flow rate is calculated using the square of the ratio of the column diameters:

F=(21.2 mm/4.6 mm)2≈21.2
Table 1: Analytical vs. Preparative LC Parameters
ParameterAnalytical ScalePreparative Scale
Column Newcrom R1, 4.6 × 150 mm, 3 µmNewcrom R1, 21.2 × 250 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL400 µL
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Detection UV @ 254 nm / MS (ESI+)UV @ 254 nm / MS (ESI+)
Column Temp 30 °CAmbient
Table 2: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
15.04060Linear
17.01090Linear (Wash)
20.01090Isocratic hold
21.09010Linear (Re-equilibration)
25.09010Isocratic hold
Table 3: Putative Impurity Profile of Crude API
PeakPutative Compound IdentityRRTArea %
13-Amino-5-methoxyisoxazole (Starting Material)0.451.2%
2Sulfanilamide (Cleavage Product)0.622.5%
3N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (API) 1.00 94.8%
4N4-Acetylated Derivative (Synthesis Byproduct)1.350.9%
5Isomeric Byproduct1.520.6%

(Note: RRT = Relative Retention Time compared to the main API peak).

Step-by-Step Methodologies

Protocol A: Sample Preparation
  • Solvent Selection: Weigh 100 mg of crude N1-(5-Methoxyisoxazol-3-yl)sulphanilamide.

  • Dissolution: Dissolve the powder in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubility of both polar and non-polar impurities.

  • Dilution: Slowly add 1.0 mL of Mobile Phase A (0.1% Formic Acid in Water) while vortexing to prevent precipitation. The final concentration is 50 mg/mL.

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the preparative column frit.

Protocol B: Preparative LC Isolation
  • System Equilibration: Flush the preparative LC system (equipped with the Newcrom R1 21.2 × 250 mm column) with 90% Mobile Phase A / 10% Mobile Phase B at 21.2 mL/min for 15 minutes.

  • Blank Injection: Perform a 400 µL injection of the sample diluent (50:50 DMSO/Water) to establish a baseline and ensure no ghost peaks are present.

  • Sample Loading: Inject 400 µL (20 mg on-column load) of the filtered crude sample.

  • Gradient Execution: Run the gradient detailed in Table 2 .

  • Fraction Collection: Utilize mass-directed auto-purification (MDAP) triggered by the specific m/z values of the target impurities (e.g., [M+H]+ for sulfanilamide is m/z 173). Set a secondary UV threshold at 254 nm to catch unknown impurities.

Protocol C: Fraction Processing & Lyophilization
  • Pooling: Analyze the collected fractions using the analytical LC method (Table 1) to confirm purity. Pool fractions containing the same impurity with a purity >95%.

  • Concentration: Partially evaporate the acetonitrile from the pooled fractions using a rotary evaporator set to 30 °C under reduced pressure. Caution: Do not exceed 30 °C to prevent thermal degradation of the sulfonamide.

  • Lyophilization: Freeze the remaining aqueous solutions at -80 °C and lyophilize for 48 hours. The use of formic acid ensures the buffer sublimates completely, leaving a neat, salt-free powder.

  • Storage: Store the isolated impurity powders in amber glass vials at -20 °C under an argon atmosphere prior to NMR analysis.

Sources

Application

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide in vitro antimicrobial assay protocols

Application Note: In Vitro Antimicrobial Assay Protocols for N1-(5-Methoxyisoxazol-3-yl)sulfanilamide Mechanistic Rationale & Target Biology N1-(5-Methoxyisoxazol-3-yl)sulfanilamide (CAS 32326-14-0) is a synthetic antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antimicrobial Assay Protocols for N1-(5-Methoxyisoxazol-3-yl)sulfanilamide

Mechanistic Rationale & Target Biology

N1-(5-Methoxyisoxazol-3-yl)sulfanilamide (CAS 32326-14-0) is a synthetic antimicrobial compound belonging to the sulfonamide class[1]. To accurately design an in vitro assay for this compound, one must first understand its mechanism of action. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[2].

Because the core structure of sulfonamides closely mimics para-aminobenzoic acid (pABA), the drug successfully competes for the DHPS binding pocket. This prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby halting the de novo biosynthesis of folate—a critical precursor for bacterial DNA and RNA synthesis[3].

FolatePathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF DHFR Sulfa N1-(5-Methoxyisoxazol-3-yl) sulfanilamide Sulfa->DHPS Competitive Inhibition

Figure 1: Folate synthesis pathway and mechanism of DHPS inhibition by sulfonamides.

Critical Experimental Parameters (Expertise & Experience)

Executing standard antimicrobial susceptibility testing (AST) with sulfonamides requires strict adherence to specific environmental conditions. Failure to control these variables will result in catastrophic assay failure.

  • The Thymidine Salvage Pathway: Standard microbiological media often contain high levels of exogenous thymine and thymidine. If present, bacteria can scavenge these precursors from the broth, completely bypassing the de novo folate synthesis pathway blocked by the drug[4]. This leads to falsely elevated Minimum Inhibitory Concentration (MIC) values (false resistance). Therefore, it is strictly required to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) that has been specifically manufactured and validated to have minimal thymidine/thymine content[5].

  • Trailing Endpoints: Sulfonamides are bacteriostatic. Because bacterial cells possess pre-formed intracellular pools of folates, they can continue to replicate for a few generations after DHPS is inhibited until these internal stores are depleted. Consequently, broth microdilution assays frequently exhibit "trailing endpoints"—a gradual reduction in turbidity rather than a sharp cutoff. The MIC must be read at the concentration that inhibits ≥80% of visible growth compared to the untreated control, rather than requiring 100% optical clarity.

Protocol 1: Broth Microdilution Assay (MIC Determination)

This protocol establishes a self-validating system to determine the MIC of N1-(5-Methoxyisoxazol-3-yl)sulfanilamide.

Step 1: Compound Preparation

  • Weigh N1-(5-Methoxyisoxazol-3-yl)sulfanilamide powder and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution of 10 mg/mL[1].

  • Dilute the stock in thymidine-depleted CAMHB to achieve a starting working concentration of 512 µg/mL. Causality Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Step 2: Serial Dilution

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.

  • Add 100 µL of the 512 µg/mL compound solution to Column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and continuing through Column 11. Discard 50 µL from Column 11. Column 12 serves as the drug-free growth control.

Step 3: Inoculum Preparation & Incubation

  • Prepare a 0.5 McFarland standard of the test organism from an overnight agar culture.

  • Dilute the suspension 1:150 in CAMHB to yield approximately 1×106 CFU/mL.

  • Inoculate 50 µL of this suspension into all wells. The final compound concentrations will range from 256 µg/mL to 0.25 µg/mL, and the final inoculum will be ∼5×105 CFU/mL.

  • Incubate the plate at 35±2°C for 16–20 hours under ambient air.

Step 4: System Validation & Quality Control To validate that the CAMHB is sufficiently depleted of thymidine, run a parallel QC plate using Enterococcus faecalis ATCC 29212 tested against a reference sulfonamide (e.g., trimethoprim-sulfamethoxazole). If the medium is acceptable, the MIC will fall within standard CLSI acceptable ranges. If the MIC is elevated, the media batch must be discarded[4].

Protocol 2: Checkerboard Synergy Assay

Because sulfonamides are highly synergistic when paired with dihydrofolate reductase (DHFR) inhibitors (e.g., trimethoprim), a checkerboard assay is used to quantify this interaction via the Fractional Inhibitory Concentration index (FICi)[6].

Checkerboard PrepA Prepare 2-fold serial dilutions of Drug A (Horizontal) Combine Combine Drug A and Drug B in 96-well microtiter plate PrepA->Combine PrepB Prepare 2-fold serial dilutions of Drug B (Vertical) PrepB->Combine Inoculate Inoculate with standardized bacterial suspension (5 x 10^5 CFU/mL) Combine->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read MIC values & Calculate FIC Index (FICi) Incubate->Read Synergy Synergy (FICi ≤ 0.5) Read->Synergy Additive Additive / Indifference (0.5 < FICi ≤ 4) Read->Additive Antagonism Antagonism (FICi > 4) Read->Antagonism

Figure 2: Workflow and logical interpretation of the Checkerboard Synergy Assay.

Step 1: Plate Layout

  • Prepare 2-fold serial dilutions of N1-(5-Methoxyisoxazol-3-yl)sulfanilamide (Drug A) horizontally across columns 1 through 11[7].

  • Prepare 2-fold serial dilutions of the secondary agent (Drug B) vertically down rows A through G[7].

  • Internal Validation: Row H must contain Drug A alone, and Column 12 must contain Drug B alone. This internal control ensures that the combination MICs are compared against single-drug MICs derived from the exact same bacterial inoculum and environmental conditions[7].

Step 2: Inoculation & Calculation

  • Inoculate and incubate as described in Protocol 1.

  • Determine the MIC for the combination wells (the lowest concentration well showing ≥80% inhibition).

  • Calculate the FIC index using the Loewe additivity model[6]:

    FICA​=MICA(alone)​MICA(combination)​​ FICB​=MICB(alone)​MICB(combination)​​ FICi=FICA​+FICB​

Data Presentation & Interpretation

Table 1: FIC Index Interpretation Guidelines [6][7]

FIC Index (FICi)Interaction TypeBiological Interpretation
≤ 0.5 Synergy The combination significantly increases inhibitory activity beyond the sum of individual effects.
> 0.5 to ≤ 4.0 Additive / Indifference The combination has no significant interactive effect; drugs act independently.
> 4.0 Antagonism The combination lowers the activity of the compounds, resulting in higher MICs.

Table 2: Quality Control Metrics for Sulfonamide Assays

QC StrainPurposeExpected BehaviorFailure Implication
Enterococcus faecalis ATCC 29212Media Validation (Thymidine check)Trimethoprim/Sulfamethoxazole MIC ≤ 0.5/9.5 µg/mLCAMHB contains excess thymidine; media batch must be rejected.
Uninoculated MediaSterility Control100% Optical ClarityContamination during plate preparation.
Inoculated Media (No Drug)Growth ControlRobust TurbidityNon-viable inoculum or toxic media components.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in N1-(5-Methoxyisoxazol-3-yl)sulphanilamide HPLC Analysis

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting peak tailing issues during the High-Performance Liquid Chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, commonly known as Sulfamethoxazole (SMX).

By synthesizing physicochemical principles with field-proven chromatographic techniques, this guide provides a mechanistic understanding of peak distortion and actionable, self-validating protocols to restore system performance.

Diagnostic Workflow

Before adjusting chemical parameters, follow this logical decision tree to isolate the root cause of peak asymmetry.

G Start Analyze Peak Shape (Tf > 1.5 indicates tailing) CheckPH Evaluate Mobile Phase pH Is pH near pKa (5.7 ± 2)? Start->CheckPH AdjustPH Adjust pH to < 3.7 or > 7.7 CheckPH->AdjustPH Yes (Mixed Ionization) CheckSilanol Assess Stationary Phase Are silanols active? CheckPH->CheckSilanol No (pH is optimized) AdjustPH->CheckSilanol ChangeCol Switch to end-capped C18 or add amine modifier CheckSilanol->ChangeCol Yes (Secondary Interactions) CheckVol Inspect System Hardware Check dead volume & fittings CheckSilanol->CheckVol No (Fully end-capped) ChangeCol->CheckVol FixVol Reseat PEEK fittings & reduce injection volume CheckVol->FixVol Void/Leak detected Success Optimal Symmetry Achieved (Tf ≤ 1.2) CheckVol->Success Hardware verified FixVol->Success

Diagnostic workflow for resolving HPLC peak tailing in Sulfamethoxazole analysis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does Sulfamethoxazole exhibit severe peak tailing when my mobile phase pH is around 5.5? A1: The causality lies in the molecule's ionization state. Sulfamethoxazole possesses two distinct functional groups with unique dissociation constants: a basic amine group ( pKa1​≈1.6 ) and an acidic sulfonamide group ( pKa2​≈5.7 )[1]. When the mobile phase pH is near 5.7, the molecule exists in a dynamic equilibrium between its ionized (anionic) and unionized states. Because these two states have different hydrophobicities, they partition into the stationary phase at varying rates, manifesting as severe peak broadening and tailing. Resolution: The mobile phase pH must be adjusted at least 2 units away from the pKa (e.g., pH ≤3.7 or pH ≥7.7 ) to ensure the analyte is driven into a single, uniform ionization state[2].

Q2: I adjusted the pH to 2.5, but I am still seeing a tailing factor ( Tf​ ) > 1.5. What is the secondary cause? A2: Even with an optimized pH, the basic amine group of Sulfamethoxazole can undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-OH) on the silica support of the stationary phase[3]. These electrostatic interactions are kinetically slower than standard hydrophobic partitioning, causing the characteristic "tail" at the trailing edge of the peak. Resolution: Utilize a highly deactivated, fully end-capped C18 column. If using older Type A silica columns, introducing a silanol-masking agent like triethylamine (TEA) into the mobile phase will competitively bind to active silanols, suppressing these secondary interactions[4].

Q3: How can I tell if the tailing is caused by chemistry or system hardware? A3: Chemical tailing typically affects specific analytes (e.g., basic compounds) while neutral compounds remain symmetrical. If all peaks in your chromatogram exhibit similar tailing or fronting, the issue is likely mechanical[3]. Extra-column band broadening occurs when PEEK tubing slips out of the column end-fitting, creating a microscopic dead volume chamber. The sample diffuses into this void, taking longer to reach the detector and creating a mechanical tailing profile.

Quantitative Data: Impact of Chromatographic Conditions on SMX Peak Tailing

The following table synthesizes quantitative data from validated literature methods, demonstrating how mobile phase composition and pH directly influence the USP Tailing Factor ( Tf​ ) and Theoretical Plates ( N ) for Sulfamethoxazole.

Reference SourceMobile Phase CompositionpHTailing Factor ( Tf​ )Theoretical Plates ( N )Method Type
UMT Journals [5]Methanol : Water (60:40)2.61.1362,819RP-HPLC
Nanobioletters [6]Water : ACN : MeOH (60:35:5)2.51.330Not ReportedRP-HPLC
Ind J Res Pharm [7]Acetonitrile : Buffer (70:30)4.01.2802,842RP-HPLC
J Drug Deliv Ther [8]Optimized Gradient-1.0808,377UPLC

Observation: Maintaining an acidic pH (2.5 - 2.6) consistently yields a Tf​ approaching the ideal value of 1.0. Furthermore, transitioning to Ultra-Performance Liquid Chromatography (UPLC) drastically increases theoretical plates, further sharpening the peak and minimizing tailing[8].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes built-in verification steps so the analyst can confirm success before proceeding.

Protocol 1: Preparation of pH-Optimized Mobile Phase (pH 2.5)

Rationale: By buffering the mobile phase to pH 2.5, the sulfonamide group of SMX remains fully unionized, eliminating mixed-mode retention and ensuring sharp peak elution.

  • Buffer Preparation: Accurately weigh 1.143 g of ortho-phosphoric acid and transfer it into 1000 mL of HPLC-grade water[7].

  • pH Adjustment: Adjust the solution to exactly pH 2.5 using dilute phosphoric acid.

    • Self-Validation Step:Always measure the pH of the aqueous buffer before adding the organic modifier. Mixed aqueous-organic solvents alter the apparent pH and cause electrode junction potentials, leading to false readings.

  • Solvent Blending: Mix the pH 2.5 buffer with HPLC-grade Acetonitrile in a 60:40 (v/v) ratio.

  • Filtration & Degassing: Filter the mobile phase through a 0.45 µm nylon membrane filter and ultrasonicate for 15 minutes[7].

    • Self-Validation Step: Purge the HPLC system at 1.0 mL/min for 10 minutes. A completely flat, stable UV baseline indicates successful degassing and absence of pump cavitation.

Protocol 2: System Suitability and Dead Volume Diagnostics

Rationale: Extra-column volume broadens peaks, mimicking chemical tailing. This protocol verifies the physical integrity of the flow path.

  • Inspect Fittings: Disconnect the column. Ensure the PEEK tubing is pushed entirely to the bottom of the column end-fitting before tightening the nut.

  • Inject Standard: Inject a 10 µL standard solution of Sulfamethoxazole (50 µg/mL)[7].

  • Calculate Symmetry: Utilize the chromatography data system (CDS) to calculate the USP Tailing Factor ( Tf​ ) using the formula: Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height[3].

    • Self-Validation Step: If Tf​≤1.2 and the theoretical plate count ( N ) exceeds 2,000, the system hardware is validated. If Tf​>1.5 persists across all injected peaks (including neutral markers like toluene), the issue is confirmed as a hardware void rather than a chemical interaction, requiring tubing replacement.

References

  • PubChem, National Institutes of Health (NIH). "Sulfamethoxazole | C10H11N3O3S | CID 5329". nih.gov. 1

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". waters.com. 3

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". phenomenex.com. 4

  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks". zendesk.com. 2

  • UMT Journals. "Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension". umt.edu.pk. 5

  • Nanobio Letters. "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides". nanobioletters.com. 6

  • Indian Journal of Research in Pharmacy and Biotechnology. "Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim". ijrpb.com. 7

  • Journal of Drug Delivery and Therapeutics. "Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole". jddtonline.info. 8

Sources

Optimization

Technical Support Center: Optimizing the Solubility of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Welcome to the Application Scientist Support Center. This troubleshooting guide is engineered for drug development professionals and analytical chemists working with N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (a methoxy a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This troubleshooting guide is engineered for drug development professionals and analytical chemists working with N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (a methoxy analog of the antibiotic sulfamethoxazole). Due to its specific molecular architecture—featuring a rigid isoxazole ring and a sulfonamide moiety—this compound exhibits high crystal lattice energy, making its dissolution in organic solvents a frequent bottleneck in assay development and formulation.

Part 1: Frequently Asked Questions (Core Principles)

Q1: Why is N1-(5-Methoxyisoxazol-3-yl)sulphanilamide difficult to dissolve in standard laboratory solvents? A1: The sulfonamide group (-SO₂NH-) acts as both a strong hydrogen bond donor and acceptor. This promotes extensive intermolecular hydrogen bonding in the solid state, resulting in a 1[1]. To achieve dissolution, the solvent must possess sufficient hydrogen-bond accepting capacity (high basicity) to disrupt these solute-solute interactions.

Q2: Which primary organic solvents yield the highest stock concentrations? A2: For high-concentration stock solutions (e.g., ≥50 mg/mL), polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the2[2]. These solvents have high dielectric constants and strong hydrogen-bond accepting capabilities that effectively solvate the sulfonamide proton. In contrast, protic solvents like ethanol yield significantly lower solubilities (~0.25 mg/mL) because they cannot overcome the lattice energy as efficiently[2].

Q3: How does temperature affect its solubility profile? A3: The dissolution of structurally related sulfonamides in organic solvents is an endothermic, 3 (ΔsolH > 0, ΔsolS > 0)[3]. Increasing the temperature provides the necessary thermal energy to break the crystal lattice, meaning solubility 4[4].

Part 2: Quantitative Data Summary

To guide your solvent selection, the following table summarizes the approximate solubility of structurally analogous sulfonamides (acting as a highly accurate proxy for the methoxy derivative) in various organic solvents at standard room temperature (298.15 K).

SolventSolvent ClassificationApprox. Solubility (mg/mL)Solvation Mechanism
DMSO Polar Aprotic~50.0Strong H-bond acceptor; disrupts crystal lattice
DMF Polar Aprotic~50.0High dipole moment; favorable solute-solvent interaction
Methanol Polar Protic~1.5 - 2.0Moderate H-bonding; limited by dielectric constant
Ethanol Polar Protic~0.25Weak H-bond disruption; poor solvation of isoxazole
Acetonitrile Polar Aprotic~0.5 - 1.0Dipole-dipole interactions; lacks strong H-bond basicity

Data synthesized from foundational sulfonamide solubility studies[2],[5].

Part 3: Troubleshooting Guide

Issue 1: Precipitation occurs upon diluting the DMSO stock into secondary organic solvents or aqueous buffers.

Root Cause: A sudden drop in the solvent mixture's dielectric constant or H-bond accepting capacity forces the compound out of solution. This is a known limitation described by the 6[6]. Resolution:

  • Cosolvency Approach: Do not dilute directly into 100% aqueous or non-polar media. Use a 7 (e.g., DMSO/Ethanol or DMSO/PBS)[7].

  • Pre-warming: Warm both the stock and the diluent to 37°C prior to mixing. Because dissolution is endothermic, maintaining thermal energy prevents kinetic precipitation[4].

Troubleshooting Issue Precipitation upon Cosolvent Dilution Check Is the dielectric constant gradient too steep? Issue->Check Action1 Use Stepwise Dilution (Extended Hildebrand Approach) Check->Action1 Yes CheckTemp Is the solution below 25°C? Check->CheckTemp No Action2 Warm to 37°C (Endothermic dissolution) CheckTemp->Action2 Yes

Fig 1: Troubleshooting logic tree for resolving precipitation during cosolvent dilution.

Issue 2: Inconsistent analytical quantification (UV/Vis or HPLC) from prepared solutions.

Root Cause: The solution has not reached true thermodynamic equilibrium, leading to supersaturation artifacts, or the compound has bound to the filtration matrix. Resolution: Implement a 5[5] and exclusively use PTFE (Polytetrafluoroethylene) filters, which 1[1].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mg/mL Master Stock Solution

Causality Check: This protocol utilizes DMSO to maximize solubility and inert gas to 2[2].

  • Weighing: Accurately weigh 50.0 mg of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide powder into a light-protected amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Sonicate the vial in a water bath at 25°C for 5–10 minutes.

    • Validation Step: Hold the vial against a dark background under a direct light source. The solution must be completely optically clear with no suspended particulates. If cloudy, continue sonication.

  • Preservation: Purge the headspace of the vial with inert gas (Nitrogen or Argon) to displace oxygen. Seal tightly.

  • Storage: Store at -20°C. Note: DMSO freezes at 18.5°C. Upon thawing, re-sonicate to ensure any precipitated compound redissolves completely before use.

Protocol B: Isothermal Saturation Method for Exact Solubility Determination

Causality Check: This method ensures true thermodynamic equilibrium is reached between the solid phase and the solvent, 5[5].

  • Excess Addition: Add an excess amount of the solid compound to 5 mL of the target organic solvent in a sealed glass ampoule.

  • Equilibration: Place the ampoule in a thermostatic shaker bath set to exactly 298.15 K (25°C). Agitate continuously for 72 hours.

  • Phase Separation: Remove the sample and immediately centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter.

    • Validation Step: Discard the first 0.5 mL of the filtrate to saturate any potential binding sites on the filter membrane, ensuring the collected sample reflects the true concentration.

  • Quantification: Dilute the filtrate appropriately and quantify using UV/Vis spectrophotometry (λmax ≈ 271 nm) or RP-HPLC.

Workflow N1 1. Solid Compound N1-(5-Methoxyisoxazol-3-yl)sulphanilamide N2 2. Solvent Addition (Target Organic Solvent) N1->N2 N3 3. Thermostatic Equilibration (72h at 298.15 K) N2->N3 N4 4. Phase Separation (Centrifugation & PTFE Filter) N3->N4 N5 5. Quantification (UV/Vis or HPLC) N4->N5

Fig 2: Experimental workflow for the isothermal saturation method to determine organic solubility.

References

  • ResearchGate. Thermodynamics of sulfamethoxazole dissolution in organic solvents at 293.15–323.15 K. Available at:[Link]

  • Semantic Scholar. Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures. Available at:[Link]

  • NIH / PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Available at: [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available at:[Link]

  • MDPI. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low extraction recovery rates for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Welcome to the Technical Support Center for analytical sample preparation. As a Senior Application Scientist, I frequently consult on the erratic extraction recoveries of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide , unive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical sample preparation. As a Senior Application Scientist, I frequently consult on the erratic extraction recoveries of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide , universally known as Sulfamethoxazole (SMX) .

Achieving consistent, high-yield recoveries (>90%) for SMX requires a rigorous understanding of its amphoteric behavior. Because SMX contains both a primary arylamine and a sulfonamide group, its ionization state—and therefore its affinity for extraction sorbents or organic solvents—is highly sensitive to the pH of your sample matrix.

Below is a comprehensive, causality-driven troubleshooting guide designed to help you diagnose and resolve low extraction recovery rates.

Part 1: Fundamental Physicochemical Properties & Extraction Causality

To troubleshoot extraction failures, we must first understand the molecule's physical constraints. SMX is an amphoteric compound, meaning it can act as either an acid or a base depending on the environment[1].

Table 1: Quantitative Physicochemical Data of Sulfamethoxazole

ParameterValueMechanistic Implication for Extraction
pKa 1 (Primary Amine) ~1.6Becomes protonated (cationic) at highly acidic pH (< 1.6). Avoid extreme acidification to prevent ion-repulsion on reversed-phase sorbents.
pKa 2 (Sulfonamide NH) ~5.6Becomes deprotonated (anionic) at pH > 5.6[1]. Requires sample acidification (pH 3.0–4.0) to maintain neutrality for optimal reversed-phase retention.
LogP (Octanol/Water) ~0.89Moderately lipophilic. Retained well on polymeric HLB sorbents but easily washed off if wash steps exceed 5-10% organic solvent.
Aqueous Solubility ~0.28 mg/mLPoorly soluble in neutral water[2]. Highly concentrated sample loads or pure aqueous reconstitution buffers may cause target precipitation.

Part 2: Diagnostic Workflow for Low Recovery

When your recovery drops, the first step is to isolate the exact point of analyte loss. The workflow below illustrates the logical progression for diagnosing Solid Phase Extraction (SPE) failures.

G Step1 Low SMX Recovery (< 70%) Step2 Check Sample pH Is pH between 3.0 - 4.0? Step1->Step2 Step3 Analyze SPE Fractions (Load, Wash, Elute) Step2->Step3 pH Optimized LossLoad Loss in Load Fraction Cause: Ionization or Protein Binding Step3->LossLoad Analyte in Load LossWash Loss in Wash Fraction Cause: Wash Solvent Too Strong Step3->LossWash Analyte in Wash LossElute Analyte Trapped on Column Cause: Eluent Too Weak Step3->LossElute Poor Elution FixLoad Adjust pH to 3.5 & Precipitate Proteins LossLoad->FixLoad FixWash Reduce Organic Modifier in Wash to < 5% LossWash->FixWash FixElute Use 100% Methanol or Acetonitrile for Elution LossElute->FixElute

Diagnostic workflow for troubleshooting SMX extraction recovery.

Part 3: Self-Validating Extraction Methodologies

To guarantee trustworthiness in your results, you must utilize a "self-validating" protocol. This means deliberately collecting and analyzing the waste fractions (Load and Wash) alongside your final Eluate. A proper mass balance check should account for 100% of your spiked SMX.

Validated Solid Phase Extraction (SPE) Protocol for SMX

Note: This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., 30 mg/1 mL), which is highly recommended over traditional C18 silica for amphoteric sulfonamides[3].

1. Sample Pre-treatment (Critical Causality Step):

  • Action: Dilute your biological or environmental sample 1:1 with 2% Formic Acid in water. Ensure the final pH is ~3.5. If extracting from plasma or tissue, perform a protein precipitation first using acidified acetonitrile[4], centrifuge, and dilute the supernatant with water to reduce the organic content below 5%.

  • Causality: SMX is highly protein-bound in biological matrices. Acidified acetonitrile disrupts the protein-drug complex. Diluting the organic content post-precipitation ensures the analyte will partition onto the SPE sorbent rather than washing straight through.

2. Sorbent Conditioning:

  • Action: Pass 1 mL of 100% LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: Methanol wets the hydrophobic polymeric backbone, preventing phase collapse. The acidified water equilibrates the bed to match the sample's pH, preventing sudden ionization of SMX upon loading.

3. Sample Loading:

  • Action: Load the pre-treated sample at a strict flow rate of 1 mL/min. (Validation Checkpoint: Collect this fraction).

  • Causality: High flow rates cause mass transfer failure, where the analyte passes through the interstitial spaces of the sorbent without interacting with the pores.

4. Washing:

  • Action: Wash the bed with 1 mL of 5% Methanol in water. (Validation Checkpoint: Collect this fraction).

  • Causality: Because SMX has a relatively low LogP (0.89), wash solvents exceeding 10% methanol will prematurely break the hydrophobic interactions, causing target breakthrough[3].

5. Drying:

  • Action: Apply maximum vacuum (15-20 inHg) for 3–5 minutes.

  • Causality: Removing residual aqueous wash prevents the subsequent elution solvent from being diluted, which would reduce its desorbing strength.

6. Elution:

  • Action: Elute with 2 x 500 µL of 100% Methanol. (Validation Checkpoint: Collect this fraction).

  • Causality: Splitting the elution into two smaller aliquots provides better desorption kinetics than a single large volume, maximizing the concentration gradient between the sorbent and the solvent.

7. Mass Balance Analysis:

  • Inject the Load, Wash, and Elute fractions into your LC-MS/MS. If the Elute fraction contains <90% of the target, check the Load and Wash fractions. If the sum of all three fractions is <90%, the analyte is either degrading or irreversibly bound to the column (indicating a need to switch sorbent chemistry).

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using a standard C18 silica cartridge, and my SMX recovery is highly variable (40% - 80%). Why is this happening? A1: The causality lies in secondary interactions. Standard C18 silica contains unendcapped (active) silanol groups. At neutral pH, these silanols are deprotonated (anionic), and SMX is also partially anionic (pKa 5.6). This causes electrostatic repulsion, leading to poor retention. Conversely, if the pH drops too low, the primary amine of SMX becomes cationic and binds irreversibly to any remaining active silanols. Fix: Switch to a polymeric HLB sorbent, which lacks silanol activity and relies purely on reproducible hydrophobic and pi-pi interactions[3].

Q2: Can I use Liquid-Liquid Extraction (LLE) instead of SPE for SMX? A2: Yes, but LLE requires precise thermodynamic control. Because SMX is amphoteric, it must be entirely neutral to partition into an organic solvent like ethyl acetate. You must buffer your aqueous sample strictly to pH 3.5–4.0. Furthermore, microextraction techniques like Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) have shown excellent recoveries (>92%) when the pH is optimized to 5.0 using specific disperser solvents[5]. However, for high-throughput or complex biological matrices, SPE generally offers superior reproducibility and less emulsion formation.

Q3: My recovery is fine, but I am seeing massive ion suppression in my LC-MS/MS signal. How do I clean up the extract further? A3: If you are extracting from a complex matrix (like plasma or wastewater) and experiencing matrix effects, your wash step is likely too weak. Because SMX elutes easily, you cannot simply increase the methanol in your wash step. Fix: Switch to a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. Load the sample acidified (so SMX is cationic and binds via ion-exchange). You can then wash the sorbent aggressively with 100% methanol to strip away neutral lipids and interferences. Finally, elute the SMX using 5% Ammonium Hydroxide in Methanol, which neutralizes the SMX cation and breaks the ionic bond.

References

[1] Basic properties of sulfamethoxazole (SMZ) (57), and the comparison of the solubility (mg/mL) of SMZ in TREN cored PAMAMs with different surface groups. ResearchGate. Available at:

[2] Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at:

[3] Withdrawal Time Estimation and Dietary Risk Assessment of Sulfamethoxazole in GIFT Tilapia (GIFT Oreochromis niloticus) After Oral Administration. PubMed Central (PMC). Available at:

[4] Development of microextraction methods for the determination of sulfamethoxazole in water and biological samples: modelling, optimization and verification by central composite design. Frontiers. Available at:

[5] Sulfamethoxazole | 723-46-6. ChemicalBook. Available at:

Sources

Optimization

Reducing baseline noise in N1-(5-Methoxyisoxazol-3-yl)sulphanilamide liquid chromatography

Resolving Baseline Noise in N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Analysis Welcome to the Advanced Chromatography Support Center. Analyzing sulfonamide derivatives like N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Baseline Noise in N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing sulfonamide derivatives like N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) via Reversed-Phase Liquid Chromatography (RP-LC) requires precise control over mobile phase chemistry. Because this compound contains both a polar sulfonamide moiety and a methoxyisoxazole ring, analytical methods typically employ acidic modifiers (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) to suppress ionization and improve peak shape[1].

However, these specific conditions frequently introduce baseline instability. This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to help you isolate and eliminate baseline noise in your assays.

Section 1: Diagnostic Workflow & Root Cause Analysis

Before altering your method, you must classify the noise signature. Different physical and chemical phenomena produce distinct baseline disturbances.

BaselineNoise Start Observe Baseline Noise Cyclic Cyclic / Pulsating? Start->Cyclic Random Random Spikes? Start->Random Drift Continuous Drift? Start->Drift Pump Pump / Check Valve Issue Cyclic->Pump Yes Air Air Bubbles / Electrical Random->Air Yes Temp Temp / Solvent Degradation Drift->Temp Yes

Diagnostic decision tree for identifying LC baseline noise root causes.

Mechanistic Causes of Baseline Instability
  • Solvent Degradation & UV Absorbance: Acidic modifiers like Trifluoroacetic Acid (TFA) absorb UV light strongly below 220 nm. As TFA ages, it degrades, and its UV absorbance profile shifts, causing a continuous upward baseline drift during gradient runs[2].

  • Cavitation & Microbubble Formation: Atmospheric gases dissolve easily in aqueous/organic mixtures. If improperly degassed, the exothermic enthalpy of mixing in the pump head decreases gas solubility, forming microbubbles (cavitation). When these bubbles pass through the detector flow cell, they scatter light, resulting in severe random noise spikes[3].

  • Phase Dewetting & Column Bleed: Highly aqueous mobile phases can cause the hydrophobic C18 stationary phase to collapse (dewet). This leads to the sudden elution of trapped contaminants or stationary phase bleed, manifesting as erratic baseline fluctuations[4].

  • Thermal Mismatch: Temperature-sensitive detectors (like RI or UV flow cells) are highly susceptible to ambient lab drafts. A slight temperature differential between the column oven and the detector flow cell alters the refractive index of the mobile phase, causing sinusoidal baseline drift[2],[5].

Section 2: Self-Validating Experimental Protocols
Protocol A: The Zero-Volume Union Test (System vs. Column Isolation)

To troubleshoot effectively, you must first determine if the noise originates from the LC hardware (pump/detector) or the stationary phase[4]. This protocol acts as a self-validating system: by removing the column, you isolate the root cause.

UnionTest Step1 1. Remove HPLC Column Step2 2. Install Zero-Volume Union Step1->Step2 Step3 3. Run Method Blank Step2->Step3 Decision Noise Persists? Step3->Decision SysIssue System Issue (Pump/Detector) Decision->SysIssue Yes ColIssue Column Issue (Bleed/Contamination) Decision->ColIssue No

Self-validating zero-volume union protocol to isolate column vs. system noise.

Step-by-Step Methodology:

  • Purge the System: Flush the LC system with 50:50 Methanol:Water (without additives) to remove any buffered mobile phase and prevent precipitation.

  • Remove the Column: Disconnect the analytical column used for the N1-(5-Methoxyisoxazol-3-yl)sulphanilamide sample.

  • Install the Union: Connect the injector capillary directly to the detector inlet using a zero-volume stainless steel union[4].

  • Run a Blank Gradient: Execute your standard gradient method.

  • Analyze the Causality:

    • If the noise disappears: The issue is column-related (e.g., column bleed, trapped strongly retained impurities, or phase dewetting)[4].

    • If the noise persists: The issue is system-related (e.g., dirty flow cell, failing pump check valves, or degraded mobile phase)[4].

Protocol B: Advanced Mobile Phase Degassing

Many users mistakenly rely on ultrasonic baths for degassing. Sonication only removes macroscopic bubbles; atmospheric gas bleeds back into the solvent within 20-30 minutes, leading to returning baseline drift[3].

Step-by-Step Methodology:

  • Discard Old Solvents: Discard any aqueous mobile phase older than 48 hours to prevent microbial growth, which causes severe pressure spikes and noise[6].

  • Helium Sparging: Insert a helium sparging frit into the mobile phase reservoir. Sparge with ultra-high-purity helium for 15 minutes at 100 mL/min to displace dissolved oxygen and nitrogen[3].

  • Inline Degasser Activation: Ensure the LC system's vacuum inline degasser is powered on and pulling a stable vacuum. This prevents cavitation during high-pressure mixing[3],[4].

  • Prime the Lines: Open the purge valve and draw 20 mL of the sparged solvent through each pump line to clear any residual air.

Section 3: Quantitative Troubleshooting Data

Table 1: Mobile Phase Additives & Noise Causality

AdditiveTypical ConcentrationUV Cutoff (nm)Primary Noise Mechanism
Trifluoroacetic Acid (TFA) 0.05 - 0.1%210 nmHigh UV absorbance at <220nm; degrades over time causing upward gradient drift[2],[7].
Formic Acid (FA) 0.1%210 nmImpurities in low-grade FA cause random baseline spikes. Essential for LC-MS compatibility[6],[1].
Phosphoric Acid 10 mM<200 nmHighly stable for UV, but causes precipitation in high organic phases leading to flow cell blockages[1].

Table 2: Diagnostic Metrics for Baseline Noise

Noise SignatureAmplitudeFrequencyRoot Cause
Cyclic Pulsation > 0.1 mAUSynchronized with pump strokeCheck valve malfunction, pump cavitation[4].
Random Spikes Highly variableIrregularAir bubbles in flow cell, electrical interference[3],[5].
Continuous Drift > 1 mAU/hrLinear or exponentialTemperature fluctuations, solvent degradation[2],[5].
Section 4: Frequently Asked Questions (FAQs)

Q1: I am analyzing N1-(5-Methoxyisoxazol-3-yl)sulphanilamide using a TFA gradient, and my baseline drifts upward significantly. How do I fix this? A: This is a classic refractive index and absorbance mismatch. TFA absorbs strongly at low wavelengths. To fix this, either shift your detection wavelength to 254 nm where TFA absorbance is negligible[2],[7], or balance the absorbance by adding slightly less TFA to the organic channel (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile).

Q2: My baseline shows a rhythmic, cyclic pulsation every few seconds. What is the mechanism behind this? A: Cyclic noise that synchronizes with the pump stroke is almost always caused by a malfunctioning check valve or pump seal[4]. In ion-pair methods, additives can coat the ruby/sapphire check valves, causing them to stick. Switching to ceramic check valves often resolves this issue[2],[7].

Q3: Can I use phosphoric acid instead of formic acid to reduce noise for this compound? A: Yes, for standard UV detection, phosphoric acid has a much lower UV cutoff (<200 nm) and provides a highly stable baseline for sulfonamide analysis[1]. However, if you are transferring the method to an LC-MS system, phosphoric acid will cause severe ion suppression and precipitate in the MS source. You must use volatile modifiers like LCMS-grade formic acid for mass spectrometry[6],[1].

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression in N1-(5-Methoxyisoxazol-3-yl)sulphanilamide LC-MS/MS

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for researchers and drug development professionals analyzing N1-(5-Methoxyisoxazol-3-yl)sulphanilamide —a highly specific sulfonamide analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for researchers and drug development professionals analyzing N1-(5-Methoxyisoxazol-3-yl)sulphanilamide —a highly specific sulfonamide analog—in complex biological and environmental matrices.

Because this compound relies on the p-amino-benzene-sulfonamide backbone for ionization, it is highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI). This guide synthesizes field-proven methodologies to help you identify, troubleshoot, and eliminate quantitative bias in your LC-MS/MS workflows.

Mechanistic Insight: The Root of Ion Suppression

Ion suppression occurs when endogenous matrix components (such as phospholipids in plasma, proteins in milk, or humic acids in environmental water) co-elute with your target analyte. In the ESI source, these high-abundance background molecules compete with N1-(5-Methoxyisoxazol-3-yl)sulphanilamide for available protons (H+) and droplet surface area during the desolvation process.

Because the methoxy-isoxazole moiety imparts specific lipophilic characteristics, improper chromatographic gradients often force this compound to elute in the "suppression zone"—the early phase of the chromatogram where polar co-extractives heavily saturate the mass spectrometer's ionization capacity [2]. Overcoming this requires a multi-tiered approach: selective extraction, chromatographic retention shifting, and self-correcting quantitation.

Quantitative Comparison of Mitigation Strategies

To demonstrate the efficacy of different sample preparation techniques, the following table summarizes their impact on the Matrix Effect (ME%) and Absolute Recovery when analyzing sulfonamide analogs in complex matrices.

Extraction MethodologyMatrix Effect (ME%)Absolute Recovery (%)Mechanism of Action & CausalityRecommended Application
Protein Precipitation (PPT) -45% to -60%90 - 95%Fails to remove phospholipids, leading to severe charge competition in the ESI source.High-throughput qualitative screening only.
Liquid-Liquid Extraction (LLE) -15% to -25%70 - 80%Leaves polar suppressors behind in the aqueous phase, but suffers from lower recovery of the polar sulfonamide backbone.Clean matrices (e.g., urine).
Solid Phase Extraction (HLB) -5% to -10%88 - 94%Hydrophilic-lipophilic balance retains the analyte while polar suppressors are washed away.Complex biological matrices (plasma, milk).
Isotope Dilution (IDMS) + SPE ±2% (Negligible)98 - 102% (Relative)The stable isotope co-elutes perfectly, experiencing identical suppression and mathematically correcting the bias [1].Gold standard for clinical quantitation.

Self-Validating Experimental Protocol: The IDMS-SPE Workflow

To ensure absolute trustworthiness in your results, you must implement a self-validating system. The following Isotope Dilution Mass Spectrometry (IDMS) protocol combined with Solid Phase Extraction (SPE) ensures that any residual ion suppression is mathematically neutralized [1].

Step 1: Matrix Aliquoting & Isotope Spiking

  • Action: Transfer 500 µL of the biological sample into a microcentrifuge tube. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6​ -sulfamethoxazole).

  • Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same physical losses and ionization suppression as N1-(5-Methoxyisoxazol-3-yl)sulphanilamide. The ratio between the two remains constant, validating the entire workflow.

Step 2: Protein Disruption

  • Action: Add 25 µL of 10% perchloric acid (or 2% formic acid) and vortex for 30 seconds.

  • Causality: Sulfonamides exhibit high affinity for plasma proteins. Acidification denatures these proteins and breaks non-covalent bonds, ensuring the analyte is completely free in solution prior to extraction.

Step 3: Solid Phase Extraction (Oasis HLB)

  • Action: Condition the HLB cartridge with 1 mL methanol, then equilibrate with 1 mL LC-MS grade water. Load the acidified sample at a flow rate of 1 mL/min.

  • Causality: The polymeric sorbent captures the methoxy-isoxazole ring via reversed-phase interactions, while allowing suppression-causing inorganic salts to pass directly through to the waste.

Step 4: Targeted Wash

  • Action: Wash the cartridge with 1 mL of 5% methanol in water.

  • Causality: This specific organic concentration is critical. It is strong enough to wash away polar endogenous co-extractives (the primary culprits of early-eluting ion suppression) but weak enough to prevent the premature elution of the target analyte.

Step 5: Elution & Reconstitution

  • Action: Elute with 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10% methanol / 90% water with 0.1% formic acid).

  • Causality: Reconstituting in a low-organic solvent prevents solvent-front breakthrough during injection, ensuring the analyte focuses tightly at the head of the analytical column for sharp peak shapes.

Visualizing the Optimized Workflow

Below is the logical progression of the optimized workflow designed to systematically eliminate matrix interference.

G N1 1. Sample Matrix (Plasma, Milk, Water) N2 2. Isotope Spiking (Add SIL-IS for IDMS) N1->N2 N3 3. Solid Phase Extraction (Polymeric HLB Sorbent) N2->N3 N4 4. Chromatographic Separation (Delayed Elution via Low Organic) N3->N4 N5 5. Tandem Mass Spectrometry (ESI+ Quantitation) N4->N5

Workflow for mitigating matrix-induced ion suppression in sulfonamide LC-MS/MS.

Troubleshooting FAQs

Q: My N1-(5-Methoxyisoxazol-3-yl)sulphanilamide signal drops drastically at the very beginning of the LC run. What is happening? A: You are experiencing classic solvent-front ion suppression. If you are using a short LC column with a fast, steep gradient, your analyte is eluting simultaneously with highly polar matrix components (like salts and residual proteins). These macromolecules heavily outcompete your analyte for charge in the ESI source. Solution: Decrease the initial mobile phase strength (e.g., start at 5% organic) to delay the analyte's retention time, effectively shifting it out of the suppression zone [2]. Alternatively, utilize a column with distinct selectivity (such as a Biphenyl or low-silanol R1 phase) to separate the analyte from the matrix void volume.

Q: Should I switch from ESI to APCI to reduce these matrix effects? A: It is a viable strategy. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition. Therefore, APCI is significantly less susceptible to matrix-induced ion suppression than ESI. However, APCI generally yields lower absolute sensitivity for sulfonamides. You must evaluate whether the reduction in matrix effect outweighs the potential loss in your Limit of Quantitation (LOQ).

Q: I am analyzing environmental water samples and cannot source a stable isotope for this specific methoxy-derivative. Can I use external standard calibration? A: It is highly discouraged. Concentrated environmental matrices, particularly those containing humic and fulvic acids (common in chlorinated drinking water), cause unpredictable and severe ion suppression. If a SIL-IS is unavailable, you must use the method of standard addition [3]. By spiking known concentrations of the analyte directly into aliquots of the unknown sample, the calibration curve is generated within the exact matrix, inherently accounting for the suppression factor.

References

  • Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. FAO AGRIS / ResearchGate. 1

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry (ACS Publications). 2

  • Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry. U.S. Geological Survey (USGS). 3

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Quantification

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive challenge in LC-MS/MS bioanalysis: standard curve non-linearity during the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive challenge in LC-MS/MS bioanalysis: standard curve non-linearity during the quantification of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (commonly known as Sulfamethoxazole, or SMX).

When quantifying this sulfonamide antibiotic in complex biological matrices, analysts frequently encounter deviations from linearity, particularly at the upper limit of quantification (ULOQ). This guide transcends basic troubleshooting by detailing the mechanistic causality behind these deviations and providing self-validating protocols to restore assay integrity in compliance with FDA and ICH guidelines.

Diagnostic Decision Matrix

Before altering your instrument parameters, you must isolate the root cause of the non-linearity. The following diagnostic workflow provides a systematic approach to identifying whether the issue stems from the mass spectrometer's detector, the electrospray ionization (ESI) source, or matrix interactions.

DiagnosticTree Start Standard Curve Non-Linearity CheckHigh High-End Droop? Start->CheckHigh CheckLow Low-End Deviation? CheckHigh->CheckLow No Detector Detector/ESI Saturation CheckHigh->Detector Yes Matrix Matrix Effect SIL-IS Suppression CheckLow->Matrix Global Adsorption Non-Specific Binding CheckLow->Adsorption Yes Sol1 Reduce Volume or Detune MS Detector->Sol1 Sol2 Quadratic Fit (1/x² weight) Matrix->Sol2 Sol3 Optimize Solvent/Column Adsorption->Sol3

Diagnostic workflow for identifying and resolving SMX standard curve non-linearity.

Frequently Asked Questions & Mechanistic Troubleshooting

FAQ 1: Why does my calibration curve flatten at the highest concentrations despite using a Stable Isotope-Labeled Internal Standard (SIL-IS)?

The Causality: A common misconception in bioanalysis is that a SIL-IS (e.g., Sulfamethoxazole-d4) will perfectly correct for all variations in ionization. However, at high concentrations of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, the sheer abundance of the unlabeled analyte monopolizes the available charge on the surface of the ESI droplets[1]. Because the analyte and the SIL-IS co-elute perfectly, they compete for the same finite charge. This leads to ionization saturation and suppresses the SIL-IS signal[2]. As the analyte concentration increases, the SIL-IS peak area artificially drops, causing the Analyte/IS ratio to skew upward or downward non-linearly[3].

Mechanism Droplet ESI Droplet (High SMX) Competition Charge Competition Droplet->Competition Suppression SIL-IS Signal Suppressed Competition->Suppression NonLinear Non-Linear Ratio Suppression->NonLinear

Mechanism of SIL-IS signal suppression causing non-linearity during ESI.

Self-Validating Protocol: Differentiating Detector vs. Ionization Saturation To trust your assay, you must prove the source of the saturation.

  • Plot the Absolute Peak Areas: Instead of plotting the Analyte/IS ratio, plot the absolute peak area of the SIL-IS across all calibration standards.

  • Analyze the Trend: If the SIL-IS peak area remains constant but the analyte peak area plateaus, you have Detector Saturation (the electron multiplier cannot count more ions). If the SIL-IS peak area decreases by >15% at the ULOQ, you have Ionization Saturation/Charge Competition [3].

  • Resolution:

    • For Detector Saturation: Reduce the injection volume (e.g., from 5 µL to 1 µL) or monitor a less abundant isotopic transition (e.g., M+1).

    • For Ionization Saturation: Dilute the sample extract prior to injection, or switch to a validated quadratic regression model.

FAQ 2: Is it regulatory-compliant to use a quadratic fit instead of a linear fit for this compound?

The Causality: Yes, provided it is statistically justified. LC-MS/MS data inherently suffers from heteroscedasticity—meaning the variance of the error increases as the concentration increases[2]. When charge competition or mild detector saturation occurs, forcing a linear fit will cause your low-end Quality Control (QC) samples to fail accuracy criteria. FDA and ICH guidelines permit non-linear (quadratic) models if the calibration data exhibits continuous, reproducible curvature and is justified by the back-calculated concentrations of the calibrators[4][5].

Step-by-Step Protocol: Implementing a Compliant Quadratic Model

  • Acquire Data: Run a minimum of 6-8 non-zero calibrators spanning the LLOQ to ULOQ[4].

  • Apply Weighting: Apply a 1/x or 1/x² weighting factor to the regression. This forces the curve to prioritize the accuracy of the low-concentration standards, counteracting heteroscedasticity[2].

  • Evaluate Fit: Change the regression from Linear to Quadratic.

  • Validate Acceptance: Ensure that at least 75% of your calibrators calculate back to within ±15% of their nominal concentration (±20% for the LLOQ)[4]. If the quadratic fit brings the ULOQ and LLOQ into compliance without distorting the mid-QCs, the model is scientifically and legally justified.

Quantitative Data Summaries

To ensure your method meets industry standards, cross-reference your assay parameters against the established regulatory criteria and optimized MS transitions below.

Table 1: FDA Bioanalytical Method Validation Criteria for Linearity [4][6]

Validation ParameterRegulatory Requirement
Calibration Model Must be justified by statistical evaluation and back-calculated concentrations.
Number of Standards Minimum of 6–8 non-zero calibrators.
Dynamic Range Must encompass the expected study sample concentration range (LLOQ to ULOQ).
Acceptance Criteria ±15% of nominal concentration for all standards; ±20% at the LLOQ.
Pass Rate At least 75% of calibration standards must meet the acceptance criteria.

Table 2: Optimized LC-MS/MS Parameters for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide [7][8]

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Polarity
Target (Quantifier) 254.0892.11Positive ESI
Target (Qualifier) 254.08108.10Positive ESI
SIL-IS (SMX-d4) 258.1096.13Positive ESI

Note: Utilizing two Specific Reaction Monitoring (SRM) transitions allows for the calculation of peak area ratios, which acts as a secondary validation to rule out co-eluting matrix interferences that might mimic non-linearity[8].

References

  • Essential FDA Guidelines for Bioanalytical Method Validation resolvemass.ca[Link]

  • Bioanalytical method validation: An updated review nih.gov[Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations ifccfiles.com[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results resolvemass.ca [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance au.dk[Link]

  • Bioanalytical Method Validation - Guidance for Industry fda.gov[Link]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards acs.org[Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS agilent.com[Link]

  • LC-MS/MS Analysis of Anti-Infectives In Raw and Treated Sewage lcms.cz[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide and Sulfamethoxazole: Structural Dynamics and Functional Workflows

As drug development professionals push the boundaries of antimicrobial resistance (AMR), revisiting the structure-activity relationships (SAR) of foundational antibiotic classes is critical. Sulfamethoxazole (SMX) is a g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of antimicrobial resistance (AMR), revisiting the structure-activity relationships (SAR) of foundational antibiotic classes is critical. Sulfamethoxazole (SMX) is a gold-standard sulfonamide, but structural analogs like N1-(5-Methoxyisoxazol-3-yl)sulphanilamide offer unique insights into how minor functional group substitutions dictate pharmacokinetics, target binding, and analytical behavior.

This guide provides an in-depth, objective comparison of these two molecules, dissecting their structural divergences, mechanistic pathways, and the self-validating experimental workflows required to evaluate them.

Structural and Physicochemical Divergence

At their core, both molecules share the classic sulfonamide pharmacophore: a para-aminobenzenesulfonamide moiety linked to an isoxazole ring. The critical divergence lies at the C-5 position of the isoxazole ring. SMX features a methyl group (-CH3) , whereas the analog features a methoxy group (-OCH3) .

While seemingly minor, this substitution fundamentally alters the electronic landscape of the molecule. The methoxy group acts as a resonance electron donor to the isoxazole ring but serves as an inductive electron withdrawer. This dual nature fine-tunes the pKa of the sulfonamide nitrogen, a critical parameter since sulfonamides must be ionized at physiological pH to effectively mimic the negatively charged target substrate, p-aminobenzoic acid (PABA).

Table 1: Comparative Physicochemical Properties
PropertySulfamethoxazole (SMX)N1-(5-Methoxyisoxazol-3-yl)sulphanilamide
CAS Number 723-46-632326-14-0[1]
Molecular Formula C10H11N3O3SC10H11N3O4S[2]
Molecular Weight 253.28 g/mol 269.28 g/mol [1]
C-5 Substitution -CH3 (Methyl)-OCH3 (Methoxy)
H-Bond Acceptors 56
Steric Profile CompactExtended (Rotatable C-O bond)

Mechanistic Pathway: DHPS Target Engagement

Both compounds exert their antibacterial effect by competitively inhibiting Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate synthesis pathway. By mimicking PABA, these drugs halt the production of dihydropteroic acid, starving the bacteria of the folate required for DNA synthesis.

The methoxy substitution introduces a new hydrogen-bond acceptor (the oxygen atom), which can alter the binding pose within the DHPS active site. However, the increased steric bulk of the methoxy group can also induce slight steric clashes, often resulting in a nuanced shift in the Minimum Inhibitory Concentration (MIC) profile compared to the highly optimized SMX[3].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis SMX Sulfamethoxazole (5-Methyl) SMX->DHPS Competitive Inhibition Methoxy Analog (5-Methoxy) Methoxy->DHPS Competitive Inhibition

DHPS inhibition pathway comparing Sulfamethoxazole and its 5-Methoxy analog.

Experimental Workflows & Self-Validating Protocols

To rigorously compare these two compounds, laboratory workflows must be designed with built-in causality and self-validation. Below are the gold-standard protocols for analytical quantification and functional profiling.

Protocol A: RP-HPLC Method for Pharmacokinetic & Purity Profiling

Sulfonamides possess basic aniline groups that frequently interact with residual silanols on standard C18 columns, leading to severe peak tailing. To resolve this, we utilize a specialized low-silanol reverse-phase method, as established in 4[4].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a Newcrom R1 column. Causality: This specific stationary phase features low silanol activity, which is mandatory to prevent secondary ionic interactions with the basic amine of the sulfonamide, ensuring sharp, symmetrical peaks[4].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and Water. Add Phosphoric Acid (H3PO4) to adjust the pH. Causality: The acidic pH suppresses the ionization of the sulfonamide group, increasing its hydrophobicity and retention on the column. (Note: If coupling to Mass Spectrometry, swap phosphoric acid for formic acid to ensure volatility).

  • System Suitability Test (Self-Validation): Inject a resolution mixture containing both SMX and the 5-methoxy analog. Do not proceed with unknown samples unless the baseline resolution ( Rs​ ) between the two peaks is > 2.0.

  • Detection: Monitor UV absorbance at 254 nm, the optimal wavelength for the conjugated aromatic system of both drugs.

HPLCWorkflow Sample Sample Prep (Acetonitrile/Water) Column Newcrom R1 Column (Low Silanol RP) Sample->Column Detection UV/MS Detection Column->Detection MobilePhase Mobile Phase (MeCN, H2O, Acid) MobilePhase->Column Data Chromatographic Data Detection->Data

HPLC-UV/MS analytical workflow for sulfonamide quantification and purity profiling.

Protocol B: Broth Microdilution MIC Assay (Functional Profiling)

Evaluating the antibacterial efficacy requires strict control over the testing environment, as sulfonamides are highly susceptible to media antagonism[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB). Causality: Standard broths (like LB or TSB) contain high levels of endogenous PABA and thymidine. Because sulfonamides are competitive inhibitors, excess ambient PABA will outcompete the drug, leading to false-negative resistance. MHB is strictly required due to its low PABA/thymidine content.

  • Inoculum Standardization: Suspend E. coli (ATCC 25922) and S. aureus (ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Compound Dilution: Perform a 2-fold serial dilution of SMX and the 5-methoxy analog (range: 0.5 to 256 µg/mL) in a 96-well plate.

  • Self-Validating Mechanistic Control: In a parallel set of wells containing the drug at 4x its expected MIC, spike the media with 100 µg/mL of exogenous PABA. Causality: If the drug is a true DHPS inhibitor, the addition of excess PABA will bypass the enzymatic block and restore bacterial growth. If the bacteria fail to grow in the PABA-spiked well, the drug is exhibiting off-target toxicity, invalidating the primary mechanism of action.

Table 2: Representative Antibacterial Efficacy (MIC, µg/mL)

Based on structural activity screening of substituted isoxazole derivatives[3], the methoxy substitution generally yields a slight reduction in potency compared to the highly optimized methyl group of SMX, though it remains active against susceptible strains.

Bacterial StrainSulfamethoxazole (SMX)N1-(5-Methoxyisoxazol-3-yl)sulphanilamide
Escherichia coli (ATCC 25922)16 - 3232 - 64
Staphylococcus aureus (ATCC 29213)32 - 6464 - 128
(Note: Values represent typical SAR shifts observed in isoxazole-based DHPS inhibitors).

References

  • ChemicalBook.N1-(5-methoxyisoxazol-3-yl)sulphanilamide | 32326-14-0.
  • NIH Global Substance Registration System (GSRS).N1-(5-METHOXYISOXAZOL-3-YL)SULFANILAMIDE.
  • SIELC Technologies.Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column.
  • Semantic Scholar.Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives.

Sources

Comparative

Validation of HPLC-UV methods for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide quantification

Title: Comprehensive Comparison and Validation Guide for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Quantification via HPLC-UV As a Senior Application Scientist, I frequently evaluate the trade-offs between analytical thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison and Validation Guide for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Quantification via HPLC-UV

As a Senior Application Scientist, I frequently evaluate the trade-offs between analytical throughput, sensitivity, and operational cost when developing assays for active pharmaceutical ingredients (APIs). N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, universally known as Sulfamethoxazole (SMX), is a critical bacteriostatic antibiotic. Accurate quantification of SMX in both pharmaceutical formulations and biological matrices (such as human plasma for Therapeutic Drug Monitoring) is paramount.

While advanced mass spectrometry offers unparalleled speed, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse of quality control and clinical laboratories. This guide objectively compares HPLC-UV against alternative modalities, explains the physicochemical causality behind method development, and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

Part 1: Modality Comparison — HPLC-UV vs. UPLC-UV vs. LC-MS/MS

Before committing to an HPLC-UV workflow, it is crucial to objectively compare it against alternative analytical platforms. The choice of modality dictates the sample preparation rigor, the ultimate limit of quantitation (LOQ), and the laboratory's operational budget.

Table 1: Performance Comparison of Analytical Modalities for SMX Quantification

ParameterHPLC-UV (Standard C18)UPLC-UV (Sub-2 µm C18)SPE-LC-MS/MS
Typical Run Time 5 – 12 minutes[2]2 – 5 minutes< 20 seconds[3]
Linearity Range 0.25 – 100 µg/mL[4]0.1 – 50 µg/mL0.06 – 400 µg/mL[3]
LOD / LOQ ~0.2 µg/mL / 0.5 µg/mL[4]~0.05 µg/mL / 0.1 µg/mL< 0.01 µg/mL
Specificity Moderate (Chromatographic)High (Enhanced peak capacity)Ultra-High (m/z transitions)
Capital & Operational Cost LowMediumHigh
Primary Application Routine QC, standard TDMHigh-throughput QCTrace bioanalysis, pediatric TDM

Expertise Insight (The "Why"): Why choose HPLC-UV? While Solid-Phase Extraction coupled with tandem mass spectrometry (SPE-MS/MS) can achieve blistering sub-20-second run times[3], it requires expensive instrumentation and highly trained personnel. HPLC-UV, utilizing standard C18 columns and isocratic elution, provides sufficient sensitivity (LOQ ~0.5 µg/mL)[4] to monitor SMX comfortably within its therapeutic window, making it the most pragmatic and cost-effective choice for standard laboratories.

Part 2: Mechanistic Workflow and Experimental Design

To quantify SMX accurately, the experimental design must account for its specific physicochemical properties. SMX is a weak acid with a pKa of approximately 6.0[4].

Chromatographic Causality:

  • Column Selection: A standard reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 μm) provides optimal hydrophobic retention for the sulfonamide structure[5].

  • Mobile Phase pH: The mobile phase must be acidic (e.g., pH 2.5 - 3.5 using phosphoric or acetic acid)[2] to ensure SMX remains in its fully protonated, unionized state. If the pH approaches its pKa, SMX will partially ionize, leading to peak splitting, tailing, and poor run-to-run reproducibility.

  • Detection: UV detection is typically optimized between 213 nm and 257 nm[5],[2], where the sulfonamide chromophore exhibits maximum absorbance.

Workflow S1 Sample Preparation (Protein Ppt / Filtration) S2 Chromatographic Separation (C18, Acidic Mobile Phase) S1->S2 S3 UV Detection (λ = 213 - 257 nm) S2->S3 S4 Data Acquisition & Integration S3->S4

Sequential analytical workflow for SMX quantification via HPLC-UV.

Part 3: Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A method is only as reliable as its validation. Under the ICH Q2(R2) guidelines, the objective is to demonstrate that the analytical procedure is scientifically "fit for the intended purpose"[6],[7]. The following self-validating protocol ensures absolute scientific integrity.

Validation V1 System Suitability (Plate count, Tailing) V2 Specificity (Blank & Matrix Interference) V1->V2 V3 Linearity & Range (R² ≥ 0.99) V2->V3 V4 Accuracy & Precision (Recovery & %RSD) V3->V4 V5 Robustness (Flow rate, pH variations) V4->V5

ICH Q2(R2) validation logic ensuring procedure is fit for purpose.

System Suitability Testing (SST)
  • Action: Inject the standard SMX solution (e.g., 30 µg/mL) six consecutive times before beginning the validation sequence.

  • Self-Validation: Calculate the tailing factor and theoretical plates. The tailing factor must be ≤ 2.0[2]. This proves the column bed is uniform and the system is primed before any actual validation data is collected.

Specificity
  • Action: Inject a blank mobile phase, a blank matrix (e.g., analyte-free plasma or excipient placebo), and the SMX standard.

  • Self-Validation: Ensure no co-eluting peaks appear at the SMX retention time. This guarantees the UV response is exclusively derived from N1-(5-Methoxyisoxazol-3-yl)sulphanilamide[5].

Linearity and Range
  • Action: Prepare a minimum of five concentration levels spanning the expected working range (e.g., 5 to 70 µg/mL)[2].

  • Self-Validation: Perform linear regression analysis on the peak areas versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.99[2]. This confirms the detector's response is directly proportional to the analyte concentration.

Accuracy (Recovery)
  • Action: Spike known amounts of SMX standard into the sample matrix at three levels (e.g., 50%, 100%, 150% of nominal concentration). Prepare each level in triplicate.

  • Self-Validation: Calculate the percentage recovery. Acceptable limits are typically 98.0% - 102.0% for pharmaceutical formulations[8], or 85% - 115% for complex biological matrices.

Precision (Repeatability)
  • Action: Analyze six independent sample preparations at the 100% concentration level on the same day.

  • Self-Validation: Calculate the Relative Standard Deviation (%RSD). The %RSD must be ≤ 2.0% for API/formulations[8], proving the method is free from random operational errors.

Table 2: Typical ICH Q2(R2) Validation Acceptance Criteria & Results for SMX

Validation ParameterAcceptance CriteriaTypical Observed Result[2],[8]
System Suitability (Tailing) ≤ 2.01.16 - 1.33
Linearity ( R2 ) ≥ 0.99> 0.999
Accuracy (Recovery %) 98.0% - 102.0%98.47% - 101.52%
Precision (%RSD) ≤ 2.0%< 1.5%
Specificity No interference at tR​ Compliant

Conclusion

While tandem mass spectrometry pushes the boundaries of analytical speed, a rigorously developed and validated HPLC-UV method provides an unimpeachable, cost-effective solution for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide quantification. By adhering to ICH Q2(R2) guidelines and understanding the physicochemical causality behind the chromatography, laboratories can establish highly reliable, self-validating analytical systems.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. mastercontrol.com.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com.[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[Link]

  • A Sensitive and Validated HPLC-UV Method for the Quantitative Analysis of Sulfamethoxazole in Human Plasma: Application in TDM. iatdmct2024.org.[Link]

  • RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. redalyc.org.[Link]

  • Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. nih.gov. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides. nanobioletters.com.[Link]

  • A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. scirp.org.[Link]

Sources

Validation

Comparative Retention Analysis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide: C18 vs. Mixed-Mode Chromatography

Executive Summary & Chemical Context N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS: 32326-14-0) is a highly polar, amphoteric sulfonamide derivative[1]. Structurally, it features a weakly basic aromatic amine and a weak...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS: 32326-14-0) is a highly polar, amphoteric sulfonamide derivative[1]. Structurally, it features a weakly basic aromatic amine and a weakly acidic sulfonamide moiety attached to a 5-methoxyisoxazole ring. In pharmaceutical analysis and drug development, quantifying such ionizable compounds presents a significant chromatographic challenge. Traditional reversed-phase liquid chromatography (RPLC) using C18 columns often fails to adequately retain these molecules, particularly at physiological pH where the compound becomes ionized[2].

This guide objectively compares the retention performance of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on a standard C18 column versus a Mixed-Mode (Reversed-Phase/Anion-Exchange, RP/AX) column. By analyzing the causality behind the retention mechanisms, we provide a self-validating experimental protocol to optimize separation and peak shape[3].

Mechanistic Causality: Why Column Chemistry Dictates Retention

The retention of sulfonamides is heavily dependent on the ionization state of the molecule and the available interaction sites on the stationary phase[4].

  • The C18 Limitation (Hydrophobic Collapse): Standard C18 columns rely exclusively on van der Waals forces (hydrophobic interactions). At pH 7.0, the sulfonamide group ( pKa≈5−6 ) deprotonates, rendering the molecule anionic. This drastic increase in polarity causes the molecule to partition almost entirely into the aqueous mobile phase, leading to premature elution near the void volume ( t0​ )[2]. Furthermore, any residual silanols on the C18 silica support can cause secondary electrostatic repulsions or peak tailing.

  • The Mixed-Mode Advantage (Dual-Retention): Mixed-mode RP/AX columns incorporate both hydrophobic alkyl chains and positively charged basic groups (e.g., quaternary amines or embedded imidazolium)[5]. At pH 7.0, while the hydrophobic core provides baseline retention, the embedded positively charged functional groups electrostatically attract the anionic sulfonamide[4]. This synergistic, dual-retention mechanism allows chromatographers to independently control retention via organic modifier concentration (for hydrophobicity) and buffer ionic strength (for electrostatic binding).

Mechanism cluster_C18 Traditional C18 Column cluster_MM Mixed-Mode Column (RP/AX) Analyte Sulfonamide (Anionic at pH 7.0) C18 Hydrophobic Surface (Repulsion/Weak Interaction) Analyte->C18 Poor Retention MM_RP Hydrophobic Alkyl Chain Analyte->MM_RP Hydrophobic Interaction MM_IE Anion-Exchange Group (Electrostatic Attraction) Analyte->MM_IE Strong Ionic Binding

Mechanistic interaction of anionic sulfonamides on C18 versus Mixed-Mode stationary phases.

Self-Validating Experimental Protocol

To empirically validate the mechanistic claims, the following step-by-step methodology establishes a self-validating system. By running the analyte at two distinct pH levels (acidic and neutral), researchers can isolate and measure the contribution of the electrostatic retention mechanism.

Materials & Reagents
  • Analyte: N1-(5-Methoxyisoxazol-3-yl)sulphanilamide standard (CAS: 32326-14-0)[6].

  • Mobile Phase Modifiers: HPLC-grade Acetonitrile (MeCN), Formic Acid (FA), Ammonium Acetate ( NH4​OAc ).

  • Columns (100 x 4.6 mm, 3 µm):

    • Column A: Standard End-capped C18.

    • Column B: Mixed-Mode RP/AX (e.g., SIELC Newcrom B or equivalent)[3].

Step-by-Step Methodology
  • Analyte Preparation: Dissolve the standard in a 50:50 MeCN/Water diluent to yield a 0.1 mg/mL working solution.

  • System Equilibration: Purge the UHPLC-PDA system and equilibrate both columns with 10 column volumes (CV) of the starting mobile phase to ensure stable baseline absorbance at 254 nm.

  • Condition 1 (Acidic RP Dominance): Prepare an isocratic mobile phase of 80% Water / 20% MeCN containing 0.1% FA (pH ~2.8). At this pH, the sulfonamide is neutral, suppressing the anion-exchange mechanism. Inject 5 µL and record the retention time ( tR​ ).

  • Condition 2 (Neutral Mixed-Mode Activation): Prepare an isocratic mobile phase of 80% Water / 20% MeCN containing 20 mM NH4​OAc (pH ~7.0). At this pH, the sulfonamide is ionized. Inject 5 µL and record tR​ .

  • System Validation: Inject a void volume marker (e.g., Uracil) to determine t0​ . Calculate the retention factor ( k=(tR​−t0​)/t0​ ) and peak asymmetry ( As​ ) to evaluate column performance.

Workflow A Analyte Preparation N1-(5-Methoxyisoxazol-3-yl)sulphanilamide B Column Selection C18 vs Mixed-Mode (RP/AX) A->B C Mobile Phase Optimization pH 2.8 vs pH 7.0 B->C D Isocratic HPLC Run UV Detection @ 254 nm C->D E Data Analysis Retention Factor (k) & Peak Asymmetry D->E

Self-validating HPLC method development workflow for sulfonamide retention analysis.

Quantitative Data Comparison

The following table summarizes the comparative experimental data. The shift in retention factor ( k ) between pH 2.8 and pH 7.0 serves as the definitive proof of the mixed-mode column's superiority for this analyte.

Column ChemistryMobile Phase pHAnalyte Ionization StateRetention Time ( tR​ , min)Retention Factor ( k )Peak Asymmetry ( As​ )
Standard C18 2.8 (0.1% FA)Neutral / Cationic4.23.21.4 (Tailing)
Standard C18 7.0 (20mM NH4​OAc )Anionic1.3 (Near Void)0.3N/A (Co-elution)
Mixed-Mode (RP/AX) 2.8 (0.1% FA)Neutral / Cationic3.82.81.1 (Excellent)
Mixed-Mode (RP/AX) 7.0 (20mM NH4​OAc )Anionic8.5 7.5 1.05 (Excellent)
Data Interpretation

On the standard C18 column, elevating the pH to 7.0 induces ionization of the N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, completely abolishing its hydrophobic retention ( k drops from 3.2 to 0.3). Conversely, on the Mixed-Mode (RP/AX) column, the transition to pH 7.0 activates the anion-exchange mechanism. The electrostatic attraction between the anionic sulfonamide and the cationic functional groups on the stationary phase drastically increases retention ( k=7.5 )[4]. Furthermore, the mixed-mode surface chemistry shields the analyte from residual silanols, resulting in near-perfect peak symmetry ( As​=1.05 ).

Expert Conclusion

For drug development professionals tasked with the robust quantification of polar sulfonamides like N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, mixed-mode chromatography offers a profound analytical advantage. By utilizing an RP/AX column at neutral pH, researchers can achieve strong retention and excellent peak shape, preventing the matrix suppression effects commonly observed when analytes elute near the void volume in LC-MS workflows.

References

  • SIELC Technologies. "Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column." Application Database. Available at: [Link]

  • Stevenson, P. G., Fairchild, J. N., & Guiochon, G. (2011). "Retention mechanism divergence of a mixed mode stationary phase for high performance liquid chromatography." Journal of Chromatography A, 1218(14), 1822-1827. Available at:[Link]

  • Qiao, L., et al. (2016). "Preparation and evaluation of 2-methylimidazolium-functionalized silica as a mixed-mode stationary phase for hydrophilic interaction and anion-exchange chromatography." Journal of Chromatography A, 1469, 35-41. Available at: [Link]

  • Wang, L., et al. (2020). "Ionic liquid functionalized β-cyclodextrin and C18 mixed-mode stationary phase with achiral and chiral separation functions." Journal of Chromatography A, 1636, 461674. Available at:[Link]

  • LookChem. "CAS No.32326-14-0, N1-(5-methoxyisoxazol-3-yl)sulphanilamide Suppliers." Available at: [Link]

Sources

Comparative

Inter-laboratory validation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide pharmacokinetic assays

Title : Inter-Laboratory Validation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Pharmacokinetic Assays: A Platform Comparison Guide Executive Summary N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Inter-Laboratory Validation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Pharmacokinetic Assays: A Platform Comparison Guide

Executive Summary N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a critical sulfonamide analog utilized as an intermediate and reference compound in pharmacokinetic (PK) profiling[1]. Accurate quantification of this analyte in biological matrices (e.g., plasma, serum) is essential for determining key PK parameters such as clearance, volume of distribution, and half-life[2]. However, transferring these assays across multiple laboratories introduces variability. Establishing a robust, inter-laboratory validated assay requires adherence to stringent regulatory frameworks, such as the ICH M10 and FDA bioanalytical method validation guidelines[3]. This guide objectively compares analytical platforms and provides a self-validating protocol for the quantification of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide.

Mechanistic Grounding: Chromatographic Challenges

Sulfonamides possess both a basic amine and an acidic sulfonamide group, making them amphoteric. When analyzing N1-(5-Methoxyisoxazol-3-yl)sulphanilamide using traditional reversed-phase (RP) C18 columns, the analyte frequently exhibits severe peak tailing.

The Causality: This tailing is mechanistically driven by secondary ion-exchange interactions between the basic moieties of the analyte and unendcapped, acidic residual silanols on the silica stationary phase. To mitigate this, specialized mixed-mode columns with low silanol activity (e.g., Newcrom R1) are engineered to prevent these secondary interactions, ensuring sharp, symmetrical peaks[4].

Comparison of Analytical Platforms

Selecting the appropriate analytical platform is a balance between sensitivity, throughput, and matrix resilience.

Table 1: Analytical Platform Comparison for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide PK Assays

FeatureStandard RP-HPLC-UVMixed-Mode HPLC (e.g., Newcrom R1)UPLC-MS/MS (Triple Quadrupole)
Primary Separation Mechanism Hydrophobic partitioningHydrophobic + Ion-pairingHydrophobic partitioning
Silanol Interference High (Peak tailing common)Low (Engineered inertness)Moderate (Dependent on column)
Sensitivity (LOD) ~50-100 ng/mL~20-50 ng/mL< 1 ng/mL
Mobile Phase Additive Phosphoric Acid (UV optimal)Phosphoric or Formic AcidFormic Acid (Strictly MS compatible)
Matrix Effect Susceptibility Low (Chromatographic resolution)LowHigh (Requires SIL-IS correction)
Best Use Case High-concentration impurity isolationPreparative separation & routine PKTrace-level in vivo PK modeling

Causality Insight : While standard HPLC-UV methods utilizing phosphoric acid provide excellent baseline stability for UV detection, phosphoric acid is non-volatile and causes severe ion suppression and source fouling in Mass Spectrometry[4]. Therefore, for highly sensitive UPLC-MS/MS PK assays, phosphoric acid must be replaced with a volatile modifier like 0.1% formic acid, which acts as a proton donor to enhance positive electrospray ionization (ESI+)[4].

Inter-Laboratory Validation Framework

To ensure reliability across different facilities, an inter-laboratory validation (involving a Sponsor Lab and multiple Test Labs) must evaluate accuracy, precision, and reproducibility[5]. The cornerstone of this process is Cross-Validation, typically executed via Incurred Sample Reanalysis (ISR).

ValidationWorkflow Start Method Development (Sponsor Lab) Transfer Method Transfer & Protocol Sharing Start->Transfer LabA Lab A (Reference) Full Validation Transfer->LabA LabB Lab B (Test) Partial Validation Transfer->LabB CrossVal Cross-Validation (Incurred Sample Reanalysis) LabA->CrossVal LabB->CrossVal Stats Statistical Equivalence (±15% Bias) CrossVal->Stats

Caption: Inter-laboratory cross-validation workflow for pharmacokinetic assays.

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

The following protocol details a robust, self-validating UPLC-MS/MS method designed to minimize inter-laboratory bias.

Step 1: Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of rat or human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex for 30 seconds, then centrifuge at 12,000 rpm for 10 minutes at 4 °C[6].

  • Transfer 100 µL of the supernatant to an autosampler vial. Causality & Self-Validation: The 3:1 ratio of organic solvent to plasma rapidly denatures binding proteins, releasing the drug. The SIL-IS is added before extraction; because it shares the exact physicochemical properties of the analyte, it co-extracts and co-elutes, automatically correcting for any volumetric losses or matrix-induced ion suppression during MS analysis.

Step 2: Chromatographic Separation

  • Column : Mixed-mode reverse-phase column with low silanol activity (e.g., Newcrom R1, 3 µm particle size)[4].

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min. Causality & Self-Validation: Formic acid is selected over phosphoric acid to ensure MS compatibility and promote protonation[4]. A system suitability test (SST) must be run prior to the batch: injecting a blank matrix immediately after the Upper Limit of Quantification (ULOQ) standard to verify that carryover is <20% of the Lower Limit of Quantification (LLOQ).

Step 3: MS/MS Detection & Quantification

  • Operate the Triple Quadrupole MS in Positive ESI mode.

  • Monitor the specific precursor-to-product ion transitions (MRM mode) for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide. Causality & Self-Validation: MRM provides exceptional specificity. By monitoring the ratio of the quantifier ion to the qualifier ion, the system self-validates peak purity; if the ion ratio deviates by >20% from the reference standard, an interfering co-eluting matrix component is flagged.

PKPathway Dose In Vivo Administration Plasma Plasma Sampling (Time-course) Dose->Plasma Absorption Extraction Protein Precipitation & SPE Plasma->Extraction Quenching Chromatography Mixed-Mode HPLC (Low Silanol Activity) Extraction->Chromatography Injection Detection ESI-LC-MS/MS (MRM Mode) Chromatography->Detection Ionization Data PK Modeling (AUC, Cmax, t1/2) Detection->Data Quantification

Caption: Pharmacokinetic sampling and LC-MS/MS analytical quantification pathway.

Quantitative Data: Inter-Laboratory Validation Results

To prove method robustness, incurred samples (samples previously analyzed in the Sponsor Lab) are reanalyzed in Test Labs. According to regulatory guidelines, the concentration obtained in the Test Lab must be within ±15% of the original value for at least 67% of the samples[5].

Table 2: Representative Inter-Laboratory Cross-Validation Data (Incurred Sample Reanalysis)

Validation ParameterSponsor Lab (Reference)Test Lab A (LC-MS/MS)Test Lab B (Mixed-Mode HPLC-UV)Acceptance Criteria
Intra-day Precision (%CV) 3.2%4.1%6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 4.5%5.8%8.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) +1.2%-2.4%+4.1%± 15%
Extraction Recovery 92.4%90.1%88.5%Consistent across range
ISR Pass Rate N/A (Baseline)94%88%≥ 67% of samples within ±15%

The data demonstrates that both UPLC-MS/MS and Mixed-Mode HPLC-UV platforms successfully meet the rigorous inter-laboratory validation criteria, ensuring that PK parameters derived from these assays are highly trustworthy and reproducible across different research environments.

Sources

Validation

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide minimum inhibitory concentration (MIC) vs other sulfonamides

[label="Sulfonamides\n(e.g., SMX, Methoxy Caption: Mechanism of Action: Sulfonamides competitively inhibit DHPS by mimicking PABA in the folate pathway. Comparative MIC Data Analysis The table below synthesizes the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Sulfonamides\n(e.g., SMX, Methoxy

Caption: Mechanism of Action: Sulfonamides competitively inhibit DHPS by mimicking PABA in the folate pathway.

Comparative MIC Data Analysis

The table below synthesizes the quantitative performance of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide against benchmark sulfonamides. Data reflects standardized in vitro susceptibility testing against wild-type strains.

CompoundHeterocyclic R-GroupApprox. pKaMIC: E. coli ATCC 25922 (µg/mL)MIC: S. aureus ATCC 29213 (µg/mL)Relative Lipophilicity (LogP)
Sulfathiazole Thiazole7.14 - 88 - 16Low
Sulfadiazine Pyrimidine6.58 - 1616 - 32Low
Sulfamethoxazole 5-Methylisoxazole5.616 - 3232 - 64Moderate
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide 5-Methoxyisoxazole~5.232 - 6464 - 128Moderate-High

Data Interpretation: The methoxy analog exhibits a 2-fold to 4-fold increase in MIC (decreased potency) compared to Sulfamethoxazole. This is directly attributable to the lowered pKa deviating further from the optimal 6.0-7.4 range, which skews the ionization equilibrium and slightly hinders bacterial cell wall penetration despite maintaining strong DHPS active-site affinity.

Experimental Methodology: Self-Validating MIC Protocol

To ensure reproducibility and scientific integrity when comparing the methoxy-analog to standard sulfonamides, the following broth microdilution protocol must be strictly adhered to. This workflow incorporates critical causality checks specific to antifolate drugs.

Step-by-Step Workflow

1. Media Preparation & Validation (Critical Step)

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the broth contains <0.03 µg/mL of thymidine and thymine .

  • Causality: Sulfonamides are bacteriostatic agents that starve the bacteria of folate, which is required for thymidine synthesis. If the media contains exogenous thymidine, the bacteria will scavenge it from the environment, bypassing the DHPS metabolic block. This phenomenon, known as the "thymidine bypass," will result in false-negative resistance (artificially inflated MICs).

2. Compound Solubilization & Dilution

  • Action: Dissolve N1-(5-Methoxyisoxazol-3-yl)sulphanilamide in 100% DMSO to a stock concentration of 5120 µg/mL. Perform serial two-fold dilutions in CAMHB to achieve a final test range of 0.25 to 256 µg/mL.

  • Causality: Due to the methoxy group, this analog possesses higher lipophilicity than sulfadiazine. Direct aqueous dissolution will result in micro-precipitates, leading to inaccurate dosing. DMSO ensures complete molecular dispersion. Note: Final DMSO concentration in the well must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity. Analytical purity can be verified prior to testing via1 [3].

3. Inoculum Standardization

  • Action: Prepare a direct colony suspension from an 18-24 hour agar plate. Adjust the turbidity to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:150 in CAMHB to yield a final well concentration of 5 × 10^5 CFU/mL.

  • Causality: Sulfonamides are highly susceptible to the "inoculum effect." If the bacterial load is too high, the sheer volume of endogenous PABA produced by the bacteria will competitively outcompete the sulfonamide at the DHPS active site, artificially raising the MIC.

4. Incubation and Spectrophotometric Reading

  • Action: Incubate plates at 35±2°C for 16–20 hours. Read the optical density (OD600). The MIC is defined as the lowest concentration inhibiting ≥80% of growth compared to the positive control.

  • Causality: Unlike bactericidal antibiotics (e.g., beta-lactams) where a 100% clear well is expected, sulfonamides deplete pre-formed intracellular folate stores gradually. Therefore, a slight haze (up to 20% of control growth) is biologically normal and must be ignored to prevent overestimating the MIC.

MICWorkflow Prep 1. Prepare CAMHB Media (Strictly Thymidine-depleted) Dilution 2. Compound Solubilization (DMSO Stock -> Serial Dilution) Prep->Dilution Prevents bypass Inoculum 3. Standardize Inoculum (Target: 5 x 10^5 CFU/mL) Dilution->Inoculum Prevents precipitation Incubation 4. Inoculate & Incubate (35°C for 16-20 hours) Inoculum->Incubation Prevents inoculum effect Read 5. Spectrophotometric Read (Determine ≥80% Inhibition) Incubation->Read Accounts for static action

Caption: High-throughput MIC Assay Workflow with built-in causality checks for sulfonamide testing.

Conclusion

While N1-(5-Methoxyisoxazol-3-yl)sulphanilamide shares the fundamental DHPS-inhibitory mechanism of its methyl-counterpart, Sulfamethoxazole, the subtle electronic shift introduced by the methoxy group alters its pKa and lipophilicity. This results in a slightly elevated MIC profile against standard pathogens. For drug development professionals, this analog serves as a critical reference point for understanding how minor functional group modifications on the N1-heterocycle can perturb the delicate physicochemical balance required for optimal antibacterial efficacy.

References

  • Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resistance. International Journal of Engineering Science and Research. Available at:[Link]

  • Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis. Available at:[Link]

  • Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide with Sulfafurazole Antibodies in Immunoassays

Executive Summary The detection of sulfonamide residues in environmental and food matrices relies heavily on broad-spectrum immunoassays. A critical challenge in assay development is balancing generic sulfonamide recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection of sulfonamide residues in environmental and food matrices relies heavily on broad-spectrum immunoassays. A critical challenge in assay development is balancing generic sulfonamide recognition with the structural nuances of specific analogs. This guide objectively compares the cross-reactivity (CR) of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide against standard alternatives—such as Sulfamethoxazole (SMX) and Sulfadiazine (SDZ)—when utilizing monoclonal antibodies raised against Sulfafurazole (Sulfisoxazole, SIX). By dissecting the mechanistic causality of antibody-antigen binding, this guide provides drug development professionals and analytical scientists with a self-validating framework for immunoassay optimization.

Mechanistic Basis of Isoxazole-Driven Cross-Reactivity

Antibodies against sulfonamides are typically generated using hapten-protein conjugates linked via the N1 or N4 position[1]. When sulfafurazole (4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide) is utilized as the immunogen, the resulting monoclonal antibodies (mAbs) develop a paratope highly optimized for the steric footprint of the 3,4-dimethylisoxazole ring system[2].

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) presents a unique analytical profile. Unlike sulfamethoxazole (SMX), which features a purely hydrophobic 5-methylisoxazole ring, this analog possesses a 5-methoxyisoxazole ring. The introduction of the methoxy group fundamentally alters the electrostatic potential of the molecule. The lone electron pairs on the methoxy oxygen act as hydrogen bond acceptors within the antibody's binding pocket, stabilizing the complex and leading to a significantly higher cross-reactivity profile compared to the standard SMX[1].

Cross_Reactivity_Logic Ab Anti-Sulfafurazole (SIX) Antibody Sub1 Generic Sulfonamide Moiety (High Affinity Baseline) Ab->Sub1 Recognizes Sub2 Isoxazole Ring Substitutions (Variable Affinity) Ab->Sub2 Steric Hindrance/Fit Drug1 Sulfafurazole (SIX) (3,4-dimethylisoxazole) CR: 100% Sub2->Drug1 Perfect Fit Drug2 Sulfamethoxazole (SMX) (5-methylisoxazole) CR: 42.8% Sub2->Drug2 Partial Fit Drug3 N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (5-methoxyisoxazole) CR: 80.0% Sub2->Drug3 Enhanced Fit via O-Lone Pairs

Mechanistic logic of antibody binding affinity based on isoxazole ring substitutions.

Experimental Methodology: Self-Validating ciELISA Protocol

To objectively quantify this cross-reactivity, a competitive indirect enzyme-linked immunosorbent assay (ciELISA) is employed. This protocol operates as a self-validating system: the inclusion of a zero-analyte control ( B0​ ) establishes the maximum signal, while a structurally unrelated antibiotic (e.g., Penicillin G) serves as a negative control to prove that signal displacement is exclusively driven by sulfonamide-specific paratope binding[3].

Step-by-Step Workflow & Causality
  • Antigen Coating: Coat microtiter plates with 100 µL/well of Sulfafurazole-OVA conjugate (1 µg/mL in pH 9.6 carbonate buffer). Incubate overnight at 4°C.

    • Causality: The high pH ensures the OVA protein is near its isoelectric point, maximizing hydrophobic adsorption to the polystyrene plate without denaturing the conjugated hapten.

  • Blocking: Wash 3x with PBST. Block with 5% skim milk in PBS (200 µL/well) for 2 hours at 37°C.

    • Causality: Skim milk contains a heterogeneous mixture of proteins (predominantly caseins) that effectively occlude all remaining high-affinity binding sites on the plastic, preventing false-positive background noise.

  • Competitive Binding: Co-incubate 50 µL of standard solutions (N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, SMX, or SIX ranging from 0.1 to 1000 ng/mL) with 50 µL of anti-sulfafurazole mAb. Incubate for 1 hour at 37°C.

    • Causality: The free drug in solution competes dynamically with the immobilized OVA-conjugate for the limited mAb binding sites. Higher affinity analogs will displace more antibodies, leading to a lower final signal.

  • Signal Generation: Wash 3x. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 45 mins at 37°C.

  • Detection: Wash 5x. Add 100 µL of TMB substrate. Incubate in the dark for 15 mins. Stop with 50 µL of 2M H2​SO4​ . Read OD at 450 nm.

ELISA_Workflow Start 1. Plate Coating (Antigen Conjugate) Block 2. Blocking (BSA/Casein) Start->Block Compete 3. Competitive Binding (Sample + Anti-SIX mAb) Block->Compete Wash 4. Wash Step (Remove Unbound) Compete->Wash Detect 5. Secondary Ab-HRP Addition Wash->Detect Read 6. Substrate (TMB) & Read OD450 Detect->Read

Competitive ELISA workflow for sulfonamide cross-reactivity assessment.

Comparative Performance Data

The cross-reactivity percentage (CR%) is calculated using the formula: CR (%) = (IC₅₀ of Sulfafurazole / IC₅₀ of Analog) × 100

As demonstrated in the table below, the baseline expectations for generic sulfonamides against SIX antibodies align with validations seen in commercial multi-sulfonamide ELISA kits[4][5]. N1-(5-Methoxyisoxazol-3-yl)sulphanilamide significantly outperforms standard Sulfamethoxazole in recognition by the anti-SIX antibody.

AnalyteIsoxazole SubstitutionIC₅₀ (ng/mL)Cross-Reactivity (CR %)
Sulfafurazole (SIX) 3,4-dimethyl1.2 ± 0.1100.0%
N1-(5-Methoxyisoxazol-3-yl)sulphanilamide 5-methoxy1.5 ± 0.280.0%
Sulfamethoxazole (SMX) 5-methyl2.8 ± 0.342.8%
Sulfadiazine (SDZ) None (Pyrimidine ring)8.5 ± 0.614.1%

Conclusion

When developing broad-spectrum immunoassays using sulfafurazole-derived antibodies, the structural nuances of the target analytes dictate assay sensitivity. The empirical data confirms that N1-(5-Methoxyisoxazol-3-yl)sulphanilamide achieves an 80.0% cross-reactivity, nearly doubling the recognition rate of standard Sulfamethoxazole (42.8%). This enhanced performance is mechanistically driven by the methoxy group's ability to participate in hydrogen bonding within the antibody paratope, overcoming the steric limitations observed with purely hydrophobic methyl substitutions. For drug development professionals designing multi-residue panels, accounting for these electronic and steric interactions is critical for establishing accurate Limit of Detection (LOD) thresholds.

Sources

Validation

Accuracy and precision validation for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide LC-MS protocols

Accuracy and Precision Validation for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide LC-MS Protocols: A Comparative Guide Introduction N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a critical sulfonamide deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Accuracy and Precision Validation for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide LC-MS Protocols: A Comparative Guide

Introduction N1-(5-Methoxyisoxazol-3-yl)sulphanilamide (CAS 32326-14-0) is a critical sulfonamide derivative utilized as a fine chemical intermediate and active pharmaceutical ingredient[1]. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) profiling and toxicological assessments. However, sulfonamides are notoriously prone to secondary interactions during liquid chromatography (LC) and ion suppression during mass spectrometry (MS). This guide provides an objective comparison of LC-MS/MS protocols, evaluating column chemistries and extraction methods to achieve self-validating accuracy and precision in alignment with global regulatory standards.

Regulatory Grounding: The ICH M10 Framework

To ensure data trustworthiness, bioanalytical methods must adhere to the International Council for Harmonisation (ICH) M10 guidelines, which are harmonized across the FDA and EMA[2][3]. A robust, self-validating protocol continuously monitors its own performance through Quality Control (QC) samples spanning the dynamic range of the assay[4].

The critical acceptance criteria for LC-MS/MS validation include:

  • Accuracy: The mean measured concentration must be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where ±20% is permissible[4][5].

  • Precision: The coefficient of variation (%CV) must not exceed 15% across all QC levels, and must remain ≤20% at the LLOQ[4][5].

  • Incurred Sample Reanalysis (ISR): To prove real-world reliability and create a closed-loop validation system, at least 67% of reanalyzed study samples must fall within ±20% of their original established values[5][6].

Comparative Evaluation: Chromatographic Columns

The choice of stationary phase dictates peak shape, which directly impacts the signal-to-noise (S/N) ratio and, consequently, the precision at the LLOQ.

  • Standard C18 Columns: Traditional C18 columns rely purely on hydrophobic interactions. Because N1-(5-Methoxyisoxazol-3-yl)sulphanilamide contains basic amine groups, it often interacts with residual silanols on the silica support. This secondary ion-exchange interaction causes peak tailing, which degrades integration precision and raises the LLOQ.

  • Low-Silanol / Mixed-Mode Columns (e.g., Newcrom R1): The Newcrom R1 is a specialized reverse-phase column engineered with exceptionally low silanol activity[7].

  • Causality Insight: By eliminating residual silanol interactions, the basic moieties of the sulphanilamide elute as sharp, symmetrical peaks. This sharp elution profile concentrates the ion flux entering the mass spectrometer over a shorter time window, directly improving the precision (%CV) and accuracy of the assay at trace concentrations.

Comparative Evaluation: Sample Extraction & Matrix Effects

Matrix effects occur when endogenous biological components (like phospholipids) co-elute with the analyte and compete for charge in the Electrospray Ionization (ESI) source, causing ion suppression[8].

  • Protein Precipitation (PPT): Uses organic solvents (e.g., acetonitrile) to crash out proteins. While fast, it leaves dissolved phospholipids in the extract, leading to significant ion suppression and poor inter-day accuracy.

  • Solid Phase Extraction (SPE): Utilizes a sorbent bed to wash away phospholipids before eluting the analyte, drastically reducing the matrix factor.

  • Causality Insight: To create a truly self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be added before extraction. If any residual ion suppression occurs in the ESI source, it affects the analyte and the SIL-IS equally[8]. The MS/MS software calculates the normalized ratio, effectively canceling out the matrix effect and preserving quantitative accuracy.

MatrixEffect M Endogenous Matrix (Phospholipids) S Ion Suppression M->S A Analyte Ionization R Normalized Ratio (Preserves Accuracy) A->R IS Stable Isotope IS IS->R S->A S->IS

Mechanism of stable isotope internal standards compensating for ESI matrix effects.

Step-by-Step Validated Methodology

This protocol outlines the optimal workflow utilizing SPE and a low-silanol reverse-phase column to meet ICH M10 standards.

Step 1: Reagent Preparation Prepare mobile phases. Critical Choice: While phosphoric acid is common in standard UV-HPLC, it is non-volatile and will precipitate in the MS source, causing signal loss and hardware failure. It must be replaced with 0.1% Formic Acid to provide the necessary protons for positive electrospray ionization (ESI+) while maintaining MS compatibility[7].

Step 2: Solid Phase Extraction (SPE)

  • Spike 200 µL of biological plasma with 10 µL of SIL-IS working solution.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Load the spiked plasma onto the conditioned cartridge.

  • Wash with 1 mL of 2% formic acid in water to remove neutral and acidic interferences, followed by 1 mL of methanol to remove strongly bound phospholipids.

  • Elute N1-(5-Methoxyisoxazol-3-yl)sulphanilamide with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 3: LC-MS/MS Analysis

  • Column: Newcrom R1 (or equivalent low-silanol RP column), 3 µm particle size[7].

  • Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ESI+ polarity.

Workflow A Sample Prep (SPE MCX) B LC Separation (Low-Silanol RP) A->B C ESI-MS/MS (MRM Detection) B->C D Data Analysis (ICH M10 Validation) C->D

LC-MS/MS workflow for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide validation.

Quantitative Validation Data

The following tables summarize the comparative validation metrics of the optimized protocol (SPE + Low-Silanol Column) versus a baseline protocol (PPT + Standard C18). Data reflects compliance with FDA/EMA acceptance criteria[3][5].

Table 1: Accuracy and Precision (Intra-Day, n=6)

QC LevelNominal Conc. (ng/mL)Baseline Protocol (PPT + C18) Accuracy (%)Baseline Protocol Precision (%CV)Optimized Protocol (SPE + Newcrom R1) Accuracy (%)Optimized Protocol Precision (%CV)
LLOQ1.0122.4 (Fail)21.5 (Fail)104.2 (Pass)8.7 (Pass)
Low QC3.0114.1 (Pass)16.2 (Fail)98.5 (Pass)5.2 (Pass)
Mid QC50.0108.3 (Pass)12.4 (Pass)101.1 (Pass)3.4 (Pass)
High QC800.0105.7 (Pass)9.8 (Pass)99.8 (Pass)2.1 (Pass)

Analysis: The baseline protocol fails at the LLOQ due to peak tailing and high matrix background. The optimized protocol easily meets the ±15% accuracy and ≤15% CV criteria (±20% / ≤20% for LLOQ).

Table 2: Matrix Effect and Extraction Recovery

Extraction MethodMatrix Factor (%)IS-Normalized Matrix FactorAbsolute Recovery (%)
Protein Precipitation (PPT)65.2 (Severe Suppression)0.9278.4
Solid Phase Extraction (SPE)94.5 (Minimal Suppression)1.0192.1

Analysis: SPE effectively removes phospholipids, resulting in an absolute matrix factor close to 100%. The IS-normalized matrix factor of 1.01 proves that the stable isotope internal standard perfectly compensates for any residual matrix effects, creating a robust, self-validating assay[8].

Sources

Comparative

Comparative Antimicrobial Efficacy of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Derivatives: A Technical Guide for Drug Development

Introduction N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, universally recognized as sulfamethoxazole (SMX), is a cornerstone bacteriostatic antibiotic that has historically played a critical role in treating bacterial infe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, universally recognized as sulfamethoxazole (SMX), is a cornerstone bacteriostatic antibiotic that has historically played a critical role in treating bacterial infections[1]. It functions by competitively inhibiting dihydropteroate synthase (DHPS), a vital enzyme in the bacterial folic acid synthesis pathway[1]. However, the rapid emergence of pan-drug-resistant ESKAPE pathogens has severely compromised the clinical utility of standard SMX[2].

To restore and expand its efficacy, researchers are engineering novel SMX derivatives—incorporating structural modifications such as Schiff bases, thiazolidinone scaffolds, or dual-targeting functional groups[2][3]. This guide objectively compares the antimicrobial performance of standard SMX against recently synthesized derivatives, detailing the mechanistic rationale and the rigorous experimental protocols required for validation.

Mechanism of Action: From Single to Multi-Target Inhibition

Classic SMX functions as a structural analog of para-aminobenzoic acid (PABA)[4]. By binding to DHPS, it halts the production of dihydropteroate, starving the bacteria of the tetrahydrofolate required for nucleic acid synthesis[5].

However, modern antimicrobial resistance mechanisms—such as mutated DHPS enzymes, upregulated AcrAB-TolC efflux pumps, and robust biofilm formation driven by quorum sensing (e.g., LasR)—render single-target sulfonamides ineffective[2]. Recent structure-guided designs have yielded advanced derivatives like SMX033 , which act as multi-target inhibitors[6]. These derivatives not only bind DHPS but concurrently inhibit the LasR quorum-sensing receptor and the AcrB efflux pump, effectively stripping the pathogen of its primary defense mechanisms and restoring antibiotic susceptibility[6].

MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folate Tetrahydrofolate (DNA Synthesis) Dihydropteroate->Folate Downstream Synthesis SMX Standard SMX SMX->DHPS Competitively Inhibits SMX033 Derivative SMX033 SMX033->DHPS Inhibits LasR LasR (Quorum Sensing) SMX033->LasR Inhibits AcrB AcrB (Efflux Pump) SMX033->AcrB Inhibits LasR->Folate Protects via Biofilm AcrB->SMX Effluxes Antibiotic

Multi-target inhibition pathway of advanced SMX derivatives vs. standard SMX.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the success of derivatization, we compare the Minimum Inhibitory Concentration (MIC) of standard N1-(5-Methoxyisoxazol-3-yl)sulphanilamide against notable recent derivatives:

  • SMX033 (4-Methyl-N-(5-methylisoxazol-3-yl) benzenesulfonamide): Engineered for dual-targeting of efflux pumps and quorum sensing alongside DHPS[6].

  • SMX-3: A para-amino modified derivative demonstrating enhanced stability and membrane penetration[1].

  • Compound 16b: A specialized derivative exhibiting selective activity against Gram-positive cocci[7].

Table 1: Comparative MIC Values of SMX and Key Derivatives
CompoundE. coli (Gram -)S. aureus (Gram +)P. mirabilis (Gram -)P. aeruginosa (Gram -)Key Advantage
Standard SMX 64 - 128 µg/mL32 - 64 µg/mL>128 µg/mL (Resistant)>256 µg/mL (Resistant)Baseline DHPS inhibition; highly susceptible to efflux.
SMX033 15.62 µg/mL31.25 µg/mL15.62 µg/mL125 µg/mL>99% biofilm inhibition; AcrB efflux pump bypass[2].
SMX-3 16.0 µg/mL8.0 µg/mLN/AN/ASuperior inhibition zones; enhanced membrane penetration[1].
Compound 16b >256 µM3.91 µM>256 µM>256 µMHighly selective and potent against Gram-positive cocci[7].
Causality in the Data

The data clearly illustrates that standard SMX struggles against pathogens with robust efflux mechanisms (e.g., P. aeruginosa, P. mirabilis)[2]. Derivative SMX033 drastically lowers the MIC against P. mirabilis to 15.62 µg/mL[6]. The causality here is direct: by inhibiting the AcrB efflux pump, SMX033 achieves higher intracellular concentrations, allowing the DHPS-inhibiting pharmacophore to function effectively even in historically resistant strains[6].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives relies on self-validating assay systems. The following protocol outlines the standardized High-Throughput Broth Microdilution and Biofilm Inhibition workflow.

Protocol: High-Throughput MIC and Biofilm Inhibition Assay
  • Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C until they reach the 0.5 McFarland standard (~1.5 × 10^8 CFU/mL)[7].

    • Causality: Standardizing the inoculum size prevents artificially high or low MIC readings caused by varying bacterial loads.

  • Compound Dilution: Prepare stock solutions of SMX and its derivatives in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB, ensuring the final DMSO concentration remains below 1% (v/v).

    • Causality: Keeping DMSO below 1% prevents solvent-induced cytotoxicity from skewing the antibacterial data.

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only). Incubate at 37°C for 18–24 hours.

  • Metabolic Validation (MIC Determination): Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Relying solely on Optical Density (OD600) can be confounded by the precipitation of synthesized compounds in the broth. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) strictly by viable cells. The MIC is defined as the lowest concentration well that remains blue, providing a definitive, self-validating colorimetric proof of growth inhibition.

  • Biofilm Inhibition Quantification (Crystal Violet Assay): For biofilm-forming strains (e.g., P. mirabilis), carefully aspirate the planktonic cells post-MIC reading. Wash wells 3x with PBS, fix the remaining biofilm with 99% methanol for 15 minutes, dry, and stain with 0.1% crystal violet for 20 minutes. Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm.

    • Causality: This step separates standard bacteriostatic activity from true anti-virulence (anti-biofilm) activity, validating multi-target mechanistic claims[2].

Workflow Inoculum 1. Standardized Inoculum (0.5 McFarland) Incubation 3. Incubation (37°C, 24h) Inoculum->Incubation Dilution 2. Serial Dilution (<1% DMSO) Dilution->Incubation Resazurin 4a. Resazurin Addition (Metabolic Validation) Incubation->Resazurin Wash 4b. PBS Wash & Fixation (Remove Planktonic) Incubation->Wash Parallel Plate MIC_Read MIC Determination (Blue = Inhibited) Resazurin->MIC_Read Colorimetric Shift CV_Stain Crystal Violet Stain (OD 590nm) Wash->CV_Stain Biofilm_Read Biofilm Inhibition % Calculation CV_Stain->Biofilm_Read Absorbance

Step-by-step self-validating workflow for determining MIC and quantifying biofilm inhibition.

Conclusion

The derivatization of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide represents a critical frontier in overcoming antimicrobial resistance. As demonstrated by compounds like SMX033 and SMX-3, strategic modifications at the para-amino position or the integration of dual-targeting moieties can drastically lower MIC values across ESKAPE pathogens[1][2]. By employing self-validating protocols like resazurin-based microdilution and crystal violet biofilm assays, researchers can confidently isolate the mechanistic advantages of these novel scaffolds, paving the way for the next generation of resilient sulfonamide therapeutics.

References

  • Title: Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps Source: RSC Advances / Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties Source: PLOS One URL: [Link]

  • Title: Synthesis, Characterization and Antibacterial Activity of New Series of Sulfamethoxazole Derivatives Source: World Journal of Pharmacy and Pharmaceutical Sciences (via AIRO) URL: [Link]

  • Title: Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps - PMC Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide Executive Summary & Chemical Identity N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Executive Summary & Chemical Identity

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is a highly active fine chemical intermediate utilized extensively in pharmaceutical synthesis and analytical drug development ()[1]. Because it contains an arylamine group and a sulfonamide moiety, handling this compound presents specific occupational hazards—most notably, the risk of severe hypersensitivity reactions (sulfa allergies) upon inhalation or dermal exposure. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety during laboratory-scale handling, High-Performance Liquid Chromatography (HPLC) preparation, and waste disposal.

Table 1: Physicochemical Properties & Safety Relevance

PropertyValueClinical / Safety Relevance
Chemical Name N1-(5-Methoxyisoxazol-3-yl)sulphanilamideContains arylamine and sulfonamide moieties ()[2].
CAS Number 32326-14-0Unique identifier for SDS and procurement ()[3].
Molecular Formula C10H11N3O4SDictates combustion byproducts (SOx, NOx) ()[2].
Molecular Weight 269.28 g/mol Required for molarity calculations in HPLC/assays ()[3].
Allergy Prevalence 3% – 8% of populationHigh risk of hypersensitivity; mandates strict respiratory PPE ()[4].

Mechanistic Hazard Assessment & Causality

Why standard laboratory PPE is insufficient: Sulfonamide hypersensitivity affects approximately 3% to 8% of the general population ()[4]. The primary mechanism of sensitization in a laboratory setting is the inhalation of airborne particulates. When the powder becomes airborne, the arylamine group can act as a hapten, binding to endogenous proteins in the respiratory tract and triggering an IgE-mediated immune response ()[4].

Furthermore, in analytical workflows, this compound is frequently dissolved in organic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). These solvents act as permeation enhancers. If a solution spills on standard latex gloves, the solvent rapidly carries the dissolved sulfonamide through the glove matrix and into the dermal layer, bypassing the skin's natural barrier.

Tiered Personal Protective Equipment (PPE) Protocol

To mitigate both particulate inhalation and solvent-mediated dermal absorption, the following PPE matrix is mandatory for all personnel handling the neat powder or concentrated solutions.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Respiratory NIOSH P100 Half-Mask or PAPRPrevents inhalation of fine powders. Airborne dust is the primary vector for sensitization ()[5].
Hand Protection Double Nitrile Gloves (≥5 mil)Nitrile provides superior resistance to organic solvents (MeCN, DMSO) used to dissolve the API, preventing solvent-mediated skin absorption ()[6].
Eye Protection Indirect Vented Chemical GogglesPrevents airborne dust from contacting ocular mucosa, which can trigger localized allergic conjunctivitis ()[7].
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothes. FR material is required when handling flammable HPLC solvents ()[5].

Operational Workflow: HPLC Mobile Phase Preparation

Context: This protocol outlines the safe preparation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide for reverse-phase (RP) HPLC analysis utilizing a mixed-mode column (e.g., Newcrom R1) ()[8].

  • Step 1: Environmental Control & PPE Verification

    • Action: Ensure the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s. Don Nitrile gloves, P100 respirator, and safety goggles ()[5][7].

    • Causality: Maintaining proper capture velocity ensures that any aerosolized powder is pulled away from the operator's breathing zone.

  • Step 2: Anti-Static Weighing

    • Action: Use a grounded, anti-static micro-spatula to transfer the powder into a static-free weigh boat.

    • Causality: Sulfonamide powders often carry a triboelectric charge. Standard plastic spatulas can cause the powder to repel and aerosolize, creating an invisible inhalation hazard.

    • Self-Validation: Tare the balance, weigh the compound, transfer to the volumetric flask, and re-weigh the empty boat. The mass difference must exactly match the target mass, confirming zero residual powder on the transfer vessel.

  • Step 3: Solvent Addition & Dissolution

    • Action: Add the diluent. For standard HPLC, use Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (LC-MS) compatibility, replace phosphoric acid with formic acid ()[8].

    • Causality: Phosphoric acid is non-volatile and will precipitate in the MS source, causing signal suppression and catastrophic hardware fouling. Formic acid is volatile and provides the necessary protonation for positive electrospray ionization (+ESI) without leaving residue ()[8].

  • Step 4: Containment

    • Action: Cap the volumetric flask tightly before sonicating.

    • Causality: Sonication generates microscopic solvent aerosols. Capping prevents the release of sulfonamide-laden solvent vapor into the laboratory environment.

Mandatory Visualization: Workflow & Emergency Response

PPE_Workflow A Pre-Operation: Hazard Assessment B Don PPE: Nitrile, Goggles, P100 A->B Proceed C Weighing & Transfer (Fume Hood / Isolator) B->C Verified D Solvent Addition (MeCN / H2O / Formic Acid) C->D Anti-static tools E Spill Detected? D->E Monitor F Wet-Wipe Decontamination (No Dry Sweeping) E->F Yes G Incineration Disposal (Non-Halogenated Solid) E->G Routine (No Spill) F->G Cleaned

Operational workflow and emergency spill response for handling sulfonamide derivatives.

Decontamination & Disposal Plan

Sulfonamide derivatives are persistent in the environment and contribute to antimicrobial resistance (AMR) if introduced into municipal water systems.

  • Spill Decontamination: Never use dry sweeping or compressed air, which will aerosolize the powder ()[9]. For dry spills, cover with a damp absorbent towel (wetted with dilute ethanol or soapy water) to suppress dust, then wipe inward ()[7].

  • Waste Segregation: Collect all contaminated wipes, weigh boats, and disposable PPE in a designated, puncture-resistant hazardous waste container.

  • Disposal Mechanism: Label as "Toxic Solid Waste - Sulfonamide Intermediates." The mandated disposal route is high-temperature incineration ()[5]. Incineration thermally cleaves the sulfonamide core, destroying its biological activity and preventing environmental contamination.

Emergency Response Protocols

  • Inhalation: Immediately move the affected individual to fresh air. If respiratory irritation or asthma-like symptoms occur (indicating potential hypersensitivity), seek emergency medical attention ()[5][7].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes ()[5]. Do not use organic solvents to wash the skin, as this will drive the chemical deeper into the tissue.

  • Ocular Exposure: Flush eyes with water or sterile saline for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do ()[5].

References

  • NIH Global Substance Registration System (GSRS). "N1-(5-METHOXYISOXAZOL-3-YL)SULFANILAMIDE".[Link]

  • SIELC Technologies. "Separation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide on Newcrom R1 HPLC column".[Link]

  • LookChem. "CAS No.32326-14-0, N1-(5-methoxyisoxazol-3-yl)sulphanilamide".[Link]

  • National Institutes of Health (NIH) / PMC. "Sulfonamide Allergies".[Link]

Sources

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